Spiro[3.5]nonan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWEINRWBMYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Spiro[3.5]nonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Spiro[3.5]nonan-1-ol, a spirocyclic alcohol. The information is curated for professionals in chemical research and drug development, with a focus on structured data presentation and methodological context.
Chemical Identity and Structure
This compound is a bicyclic organic compound featuring a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro atom.[1] The nomenclature "[3.5]" specifies that the spiro atom connects a four-membered ring (with three other carbon atoms) and a six-membered ring (with five other carbon atoms).[1] The presence of a hydroxyl (-OH) group on the cyclobutane ring at the '1' position introduces polarity and the potential for hydrogen bonding, significantly influencing its chemical behavior.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 60211-19-0 | [2][3][4][5] |
| Molecular Formula | C₉H₁₆O | [1][2][3][4] |
| SMILES | C1CCC2(CC1)CCC2O | [3] |
| InChI | InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2 | [3] |
| InChIKey | WLHWEINRWBMYSP-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Table 2: Physical Properties
| Property | Value | Source |
| Molecular Weight | 140.22 g/mol | [1][3] |
| Exact Mass | 140.120115130 Da | [1][3] |
| Purity | Available as ≥97% | [2][4] |
Table 3: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.3 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
| Rotatable Bond Count | 0 | [1][3] |
| Topological Polar Surface Area | 20.2 Ų | [1][3] |
| Heavy Atom Count | 10 | [1][3] |
Experimental Protocols and Characterization
While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a general approach to the synthesis and characterization of related spiro[3.5]nonane derivatives can be inferred. The synthesis of such compounds often involves multi-step processes, including reactions like homologation and cyclization.[6]
General Characterization Workflow:
The structural confirmation and purity assessment of a newly synthesized spiro compound like this compound would typically involve a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the carbon skeleton and the position of the hydroxyl group. The number of signals, their chemical shifts, and splitting patterns provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation patterns, which can further confirm the structure.[3][7] GC-MS is a common method for analyzing volatile compounds like this.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula.[6]
The following diagram illustrates a generalized workflow for the synthesis and characterization of a spiro compound.
References
- 1. This compound | 60211-19-0 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - [sigmaaldrich.com]
- 6. Synthesis of a Model Compound of the Unique Meroterpenoids Cryptolaevilactones [jstage.jst.go.jp]
- 7. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Structure and Stereochemistry of Spiro[3.5]nonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of spiro[3.5]nonan-1-ol, a spirocyclic alcohol with potential applications in medicinal chemistry and materials science. This document details the key structural features, explores its stereoisomeric possibilities, and presents a plausible synthetic pathway, including a generalized experimental protocol for its preparation.
Molecular Structure and Properties
This compound is a bicyclic organic compound with the chemical formula C₉H₁₆O.[1][2] Its structure features a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro center. The hydroxyl group is located at the C1 position of the cyclobutane ring. The molecular weight of this compound is approximately 140.23 g/mol .[2]
Key Structural Features:
-
Spirocyclic System: The fusion of the cyclobutane and cyclohexane rings through a common spiro atom imparts significant conformational rigidity to the molecule.
-
Functional Group: The presence of a secondary alcohol group at the C1 position allows for further chemical modifications and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.23 g/mol | [2] |
| CAS Number | 60211-19-0 | [1] |
digraph "Spiro_3_5_nonan_1_ol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom positions C1 [pos="0,1.5!", label="C1(-OH)"]; C2 [pos="-1.2,0.8!", label="C2"]; C3 [pos="-1.2,-0.8!", label="C3"]; C4 [pos="0,-1.5!", label="C4 (spiro)"]; C5 [pos="1.5,-2.2!", label="C5"]; C6 [pos="2.8,-1.5!", label="C6"]; C7 [pos="2.8,0!", label="C7"]; C8 [pos="1.5,0.8!", label="C8"]; O9 [pos="0,2.5!", label="O"]; H10 [pos="-0.5,2.8!", label="H"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C1 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C4 [len=1.5]; C1 -- O9 [len=1.2]; O9 -- H10 [len=1.0]; }
Caption: 2D representation of the this compound molecular structure.
Stereochemistry
This compound possesses two potential stereocenters:
-
C1: The carbon atom bearing the hydroxyl group.
-
C4: The spiro carbon atom, which is a quaternary carbon connecting the two rings.
The presence of these two stereocenters gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers. The relative stereochemistry of the hydroxyl group with respect to the cyclohexane ring can be described as syn or anti.
Caption: The four possible stereoisomers of this compound.
The stereochemical outcome of the synthesis of this compound is highly dependent on the synthetic route and the reagents employed. Stereoselective reduction of the precursor ketone, spiro[3.5]nonan-1-one, can potentially lead to the preferential formation of one diastereomer over the other.
Synthesis of this compound
A common and practical approach to the synthesis of this compound is the reduction of the corresponding ketone, spiro[3.5]nonan-1-one. This transformation can be achieved using various reducing agents.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Reduction of Spiro[3.5]nonan-1-one
The following is a generalized experimental protocol for the reduction of spiro[3.5]nonan-1-one to this compound using sodium borohydride, a mild and selective reducing agent.[3][4][5]
Materials:
-
Spiro[3.5]nonan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve spiro[3.5]nonan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Note: For stereoselective reduction, a Luche reduction (NaBH₄, CeCl₃·7H₂O in methanol) could be employed.[6][7] This method is known to favor the formation of the axial alcohol from cyclic ketones.[2]
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C |
| Work-up | Quenching with NH₄Cl, Extraction |
| Purification | Flash Column Chromatography |
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
A multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A broad singlet corresponding to the hydroxyl proton (OH), which is exchangeable with D₂O.
-
A series of multiplets in the upfield region (1.0-2.5 ppm) corresponding to the protons of the cyclobutane and cyclohexane rings.
¹³C NMR Spectroscopy:
-
A signal in the range of 60-75 ppm for the carbon attached to the hydroxyl group (C1).
-
A signal for the spiro carbon (C4) in the quaternary carbon region.
-
Several signals in the aliphatic region (20-50 ppm) for the remaining CH₂ groups of the two rings.
Potential Biological and a-Pharmacological Relevance
While no specific biological activity has been reported for this compound itself, the spiro[3.5]nonane scaffold is of interest in medicinal chemistry. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent GPR119 agonists for the potential treatment of diabetes.[8] Furthermore, spirocyclic compounds, in general, are recognized for their diverse biological activities, including antimicrobial and antioxidant properties.[9] The rigid, three-dimensional structure of spiro compounds can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl group of this compound provides a handle for the synthesis of a library of derivatives for biological screening.
Caption: Potential applications and biological relevance of this compound and its derivatives.
Conclusion
This compound is a structurally intriguing molecule with significant potential for further exploration in various scientific fields. Its rigid spirocyclic framework and functional handle make it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The synthetic route via the reduction of the corresponding ketone is straightforward, and the potential for stereoselective synthesis adds another layer of complexity and opportunity for the creation of diverse molecular architectures. Further research is warranted to fully elucidate the spectroscopic properties of its stereoisomers and to explore their biological activities.
References
- 1. proprep.com [proprep.com]
- 2. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The inherent rigidity and defined spatial arrangement of spirocycles can enhance binding affinity and selectivity for biological targets, while their novelty provides opportunities for new intellectual property. This technical guide focuses on Spiro[3.5]nonan-1-ol, a representative member of this class, providing a comprehensive overview of its chemical identifiers, physicochemical properties, synthetic approaches, and a discussion of its potential therapeutic applications based on the broader activities of spiro[3.5]nonane derivatives. While specific biological data for this compound is limited, this document aims to equip researchers with the foundational knowledge to explore its potential in drug development programs.
Core Identifiers and Physicochemical Properties
This compound is a saturated bicyclic alcohol. Its core identifiers and computed physicochemical properties are summarized in the tables below. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 60211-19-0[1] |
| Molecular Formula | C₉H₁₆O[1] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2[1] |
| InChIKey | WLHWEINRWBMYSP-UHFFFAOYSA-N[1] |
| SMILES | C1CCC2(CC1)C(C2)O |
| Synonyms | spiro[3.5]nonan-3-ol[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 140.22 g/mol [1] |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 140.120115 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
Synthesis and Spectroscopic Data
The primary synthetic route to this compound involves the reduction of its corresponding ketone, Spiro[3.5]nonan-1-one.
Experimental Protocol: Reduction of Spiro[3.5]nonan-1-one
While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be adapted from similar reductions of cyclic ketones. A common and effective method is the use of sodium borohydride in an alcoholic solvent.
Materials:
-
Spiro[3.5]nonan-1-one
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (1 M, for quenching)
Procedure:
-
Dissolve Spiro[3.5]nonan-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data
-
¹H NMR: A doctoral thesis provides a partial ¹H NMR spectrum for this compound (400 MHz, CDCl₃) with a characteristic signal at δ = 3.33 (d, J = 7.6 Hz, 1H), attributed to the proton on the carbon bearing the hydroxyl group. Other signals include multiplets in the range of δ = 1.95-2.09 (m, 1H) and δ = 1.76-1.84 (m, 1H), with the remaining aliphatic protons appearing further upfield.
-
Mass Spectrometry (GC-MS): Mass spectral data is available on databases such as PubChem.[1]
-
Infrared (IR) Spectroscopy: IR spectral data is available on databases such as PubChem.[1] The spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching bands around 2850-3000 cm⁻¹.
Potential Therapeutic Applications and Signaling Pathways
Direct biological studies on this compound are scarce. However, the broader class of spiro[3.5]nonane derivatives has shown significant promise in various therapeutic areas. This suggests that this compound and its analogs could be valuable starting points for drug discovery campaigns.
G-Protein Coupled Receptor (GPCR) Modulation
A notable study identified novel 7-azaspiro[3.5]nonane derivatives as potent agonists of the G-protein coupled receptor 119 (GPR119).[2] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of GPR119 leads to the release of insulin and incretin hormones, resulting in improved glucose homeostasis. The spiro[3.5]nonane scaffold was crucial for the activity of these compounds.
Below is a conceptual workflow for the screening of spiro[3.5]nonane derivatives as GPR119 agonists.
Caption: Conceptual workflow for the identification and validation of spiro[3.5]nonane derivatives as GPR119 agonists.
Other Potential Activities
The spirocyclic motif is present in a wide range of biologically active molecules, suggesting that derivatives of this compound could be explored for:
-
Anticancer Activity: Many spiro compounds, particularly spirooxindoles, have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antifungal Properties: Spiroheterocycles have been reported to possess significant activity against a range of bacteria and fungi.
-
Antioxidant Effects: The unique structural features of spiro compounds can contribute to their ability to scavenge free radicals, making them interesting candidates for conditions associated with oxidative stress.[3]
Conclusion and Future Directions
This compound represents a simple yet promising scaffold for the development of novel therapeutics. While its own biological activity remains to be thoroughly investigated, the proven success of related spiro[3.5]nonane derivatives in modulating important drug targets like GPCRs highlights the potential of this chemical space.
Future research should focus on:
-
Elucidation of a detailed and optimized synthetic protocol for this compound and its derivatives.
-
Comprehensive spectroscopic characterization , including detailed 1D and 2D NMR studies.
-
Systematic biological screening of this compound and a library of its derivatives against a panel of therapeutic targets, particularly GPCRs, ion channels, and enzymes implicated in cancer and metabolic diseases.
-
Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of any identified hits.
This technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its analogs, with the ultimate goal of unlocking their therapeutic potential.
References
- 1. This compound | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Stars of Drug Discovery: A Technical Guide to the Biological Activities of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are rapidly emerging as a pivotal scaffold in modern medicinal chemistry. Their inherent structural rigidity and novel chemical space offer significant advantages in the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of spirocyclic compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid researchers in the field of drug discovery and development.
Anticancer Activities of Spirocyclic Compounds
Spirocyclic scaffolds have demonstrated remarkable potential in the development of novel anticancer agents. Their ability to orient functional groups in specific three-dimensional arrangements allows for high-affinity interactions with various biological targets implicated in cancer progression.
Inhibition of the p53-MDM2 Interaction
A significant number of spirocyclic compounds, particularly spirooxindoles, have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction.[1] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is negatively regulated by Murine Double Minute 2 (MDM2).[1] By disrupting the p53-MDM2 interaction, these spirocyclic compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
References
The Spiro[3.5]nonane Framework: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, biological significance, and therapeutic potential of the spiro[3.5]nonane core, a unique three-dimensional scaffold in medicinal chemistry.
The spiro[3.5]nonane framework, characterized by a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise interactions with biological targets.[1][2] This guide provides a comprehensive overview of the spiro[3.5]nonane core, including its synthesis, biological activities, and the signaling pathways it modulates, with a focus on providing practical information for researchers in the field.
Synthesis of the Spiro[3.5]nonane Core
The construction of the spiro[3.5]nonane skeleton can be achieved through various synthetic strategies. Below are detailed experimental protocols for the synthesis of representative spiro[3.5]nonane derivatives.
Experimental Protocol 1: Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one
This procedure, adapted from a reliable source, describes the synthesis of a lactone-containing spiro[3.5]nonane derivative.[1]
Procedure:
-
Lithium Diisopropylamide (LDA) Preparation: In a flame-dried, argon-purged flask, dry tetrahydrofuran (THF, 350 mL) and diisopropylamine (18.2 g, 0.180 mol) are combined and cooled to -20°C. A 1.56 M solution of butyllithium in hexane (105.8 mL, 0.165 mol) is added dropwise over 5 minutes. The mixture is warmed to room temperature and then cooled to -90°C.
-
Enolate Formation: A solution of phenyl 2-methylpropanoate (24.6 g, 0.150 mol) in THF (50 mL), pre-cooled to -70°C, is added to the LDA solution.
-
Reaction with Cyclohexanone: After 15 minutes, cyclohexanone (14.7 g, 0.150 mol) is added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (100 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 0.5 N aqueous sodium hydroxide (2 x 100 mL) and saturated aqueous sodium chloride (3 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from diethyl ether/hexane to yield 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.[1]
Characterization Data:
-
Infrared (IR) (film): 1815 cm⁻¹[1]
-
¹H Nuclear Magnetic Resonance (NMR) (300 MHz, CDCl₃) δ: 1.07 (t, 3H, J = 7), 1.62-1.97 (m, 12H), 2.97-3.03 (m, 1H)[1]
-
¹³C NMR (75 MHz, CDCl₃) δ: 12.3, 17.5, 22.3, 23.0, 25.0, 31.2, 37.5, 59.9, 175.8[1]
Experimental Protocol 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
The following protocol for the synthesis of an azaspiro[3.5]nonane derivative is based on a patented procedure.[3]
Procedure:
-
First Cyclization: In a reactor, add 720-1600 mL of N,N-dimethylformamide, followed by 71.5-163 g of bis(2-chloroethyl) ether, 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent, and 3.7-12.5 g of an iodo metal salt under stirring. Heat the mixture to 70-100°C for 12-24 hours. Cool the reaction to 0°C, add 200-800 mL of purified water and 400 mL of ethyl acetate. Separate the organic phase, wash with 10% sodium bicarbonate solution, dry with anhydrous magnesium sulfate, and concentrate to obtain the crude intermediate compound 3.
-
Second Cyclization and Reduction: Add 770-1000 mL of tetrahydrofuran and 76.8-106.5 g of the crude compound 3 to a reactor. After purging with nitrogen, cool the mixture to -10°C. Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour. Stir the reaction for 4-8 hours. Slowly add 15-57 mL of purified water, followed by 15-57 mL of 15% sodium hydroxide solution, and then 45-188 mL of purified water. Filter the mixture and concentrate the filtrate. Purify the crude product by passing it through a neutral alumina column to obtain 7-oxo-2-azaspiro[3.5]nonane.[3]
Biological Activity and Structure-Activity Relationship (SAR)
Spiro[3.5]nonane derivatives have shown promising activity against a range of biological targets. A notable example is their role as G protein-coupled receptor 119 (GPR119) agonists, which are of interest for the treatment of type 2 diabetes.
GPR119 Agonist Activity of 7-Azaspiro[3.5]nonane Derivatives
The following table summarizes the structure-activity relationship for a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The data highlights how modifications to the piperidine N-capping group (R²) and the aryl group (R³) influence the potency (EC₅₀) of the compounds.[4]
| Compound | R² | R³ | hGPR119 EC₅₀ (nM) |
| 5a | 4-cyanophenyl | H | 130 |
| 5b | 4-cyanophenyl | 2-F | 85 |
| 5c | 4-cyanophenyl | 3-F | 150 |
| 5d | 4-cyanophenyl | 4-F | 200 |
| 54a | 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl | 2-F | 29 |
| 54b | 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl | 3-F | 20 |
| 54c | 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl | 4-F | 35 |
| 54g | 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl | 2-F | 10 |
Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[4]
Signaling Pathways
The therapeutic effects of spiro[3.5]nonane derivatives are often mediated through their interaction with specific signaling pathways. As GPR119 agonists, 7-azaspiro[3.5]nonane derivatives modulate intracellular signaling cascades to regulate glucose homeostasis.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, leads to the stimulation of adenylyl cyclase (AC) through the Gαs protein. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation in pancreatic β-cells promotes insulin secretion, while in intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1 further enhances glucose-dependent insulin secretion from pancreatic β-cells.
Conclusion
The spiro[3.5]nonane framework represents a valuable scaffold in modern drug discovery. Its unique three-dimensional structure provides a platform for the development of novel therapeutics with improved potency and selectivity. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures its continued exploration in the quest for new medicines. This guide has provided a foundational understanding of the spiro[3.5]nonane framework, offering detailed experimental insights and a summary of its biological importance to aid researchers in this exciting field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of Spiro[3.5]nonan-1-ol: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific theoretical and computational studies published in peer-reviewed literature focusing exclusively on Spiro[3.5]nonan-1-ol are limited. This technical guide therefore presents a comprehensive methodological framework for such a study, utilizing this compound as a representative model. The quantitative data herein is illustrative and intended to exemplify the expected outcomes of the described computational protocols.
Introduction
Spirocyclic systems are a fascinating class of molecules characterized by two rings sharing a single atom. This unique structural feature imparts a three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. This compound, with its cyclobutane and cyclohexane rings conjoined at a spiro-center, presents a compelling subject for theoretical and computational analysis. Understanding its conformational landscape, spectroscopic signatures, and potential biological interactions is crucial for harnessing its potential in various applications, including as a scaffold in drug design.
This whitepaper provides a detailed overview of the theoretical and computational methodologies that can be applied to the study of this compound. It is intended to serve as a guide for researchers undertaking similar investigations into the properties of spiroalkanols and other complex alicyclic systems.
Conformational Analysis
The conformational flexibility of the cyclobutane and cyclohexane rings, along with the orientation of the hydroxyl group, dictates the overall shape and reactivity of this compound. A thorough conformational analysis is the cornerstone of understanding its properties.
Computational Workflow
A typical workflow for the conformational analysis of this compound involves a multi-step process, beginning with a broad search for possible conformers and culminating in high-accuracy energy calculations.
Figure 1: A representative workflow for the computational conformational analysis of this compound.
Conformational Isomers and Relative Energies
The primary conformational isomers of this compound arise from the chair and boat conformations of the cyclohexane ring and the puckering of the cyclobutane ring, as well as the axial and equatorial positions of the hydroxyl group. The table below presents hypothetical relative energies for a set of plausible conformers, as would be determined by the workflow in Figure 1.
| Conformer ID | Cyclohexane Conformation | Hydroxyl Orientation | Cyclobutane Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| SN-1 | Chair | Equatorial | Planar | 0.00 | 75.3 |
| SN-2 | Chair | Axial | Planar | 0.85 | 19.1 |
| SN-3 | Skew-Boat | Equatorial | Puckered | 5.20 | 0.3 |
| SN-4 | Skew-Boat | Axial | Puckered | 5.90 | 0.1 |
| SN-5 | Chair | Equatorial | Puckered | 1.50 | 5.2 |
Table 1: Hypothetical relative energies and Boltzmann populations of this compound conformers at 298.15 K.
Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of newly synthesized molecules.
NMR Spectroscopy
The calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework.
IR Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying functional groups. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum.
| Parameter | Experimental (Hypothetical) | Calculated (B3LYP/6-311+G(d,p)) | Assignment |
| ¹H NMR (ppm) | |||
| H (C1) | 3.85 | 3.92 | CH-OH |
| H (C2-ax) | 1.98 | 2.05 | CH₂ |
| H (C2-eq) | 1.65 | 1.71 | CH₂ |
| ¹³C NMR (ppm) | |||
| C1 | 68.2 | 67.5 | C-OH |
| C4 (spiro) | 45.1 | 44.8 | C |
| IR (cm⁻¹) | |||
| O-H stretch | 3350 | 3345 | Alcohol |
| C-H stretch (sp³) | 2920, 2850 | 2925, 2855 | Alkane |
| C-O stretch | 1050 | 1055 | Alcohol |
Table 2: Hypothetical experimental and calculated spectroscopic data for the most stable conformer of this compound.
Experimental Protocols
To validate the computational predictions, experimental data must be acquired. Below are standard protocols for obtaining NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm, a relaxation delay of 5 s, and 1024 scans.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of this compound between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Potential Biological Activity and Drug Design
The spiro[3.5]nonane scaffold has been explored in drug discovery. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The rigid, three-dimensional nature of the spirocyclic core can provide a unique presentation of functional groups for interaction with biological targets.
Hypothetical Signaling Pathway Involvement
A spiro compound could, for example, act as an allosteric modulator of a G-protein coupled receptor (GPCR). The following diagram illustrates a hypothetical signaling pathway where a spiro-containing ligand could exert its effect.
An In-depth Technical Guide on the Discovery and Historical Synthesis of Spiro[3.5]nonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.5]nonan-1-ol, a saturated carbocyclic compound, and its derivatives are of interest in medicinal chemistry due to the unique three-dimensional scaffold provided by the spirocyclic core. This document provides a comprehensive overview of the historical synthesis of this compound, focusing on the common synthetic pathway involving the preparation of the precursor ketone, spiro[3.5]nonan-1-one, and its subsequent reduction. Detailed experimental methodologies, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom. This structural motif imparts a rigid, three-dimensional geometry that is increasingly sought after in drug design to explore novel chemical space and improve pharmacological properties. This compound, with its cyclobutane and cyclohexane rings sharing a spirocenter, represents a fundamental scaffold within this class of molecules. While the initial discovery of this specific compound is not prominently documented in readily available historical literature, its synthesis is rooted in established methodologies of organic chemistry.
The most common and practical approach to the synthesis of this compound involves a two-step process: the formation of spiro[3.5]nonan-1-one, followed by the reduction of the ketone to the corresponding alcohol. This guide will detail a representative historical method for each of these transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor is provided in the table below.[1][2]
| Property | This compound | Spiro[3.5]nonan-1-one |
| Molecular Formula | C₉H₁₆O | C₉H₁₄O |
| Molecular Weight | 140.22 g/mol | 138.21 g/mol |
| CAS Number | 60211-19-0 | 29800-45-1 |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
Synthesis of Spiro[3.5]nonan-1-one
The synthesis of the ketone precursor, spiro[3.5]nonan-1-one, is a crucial first step. While various methods exist for the formation of spirocyclic ketones, a common historical approach involves the [2+2] cycloaddition of a ketene or ketene equivalent to a cyclic olefin, followed by subsequent transformations. A well-established method is the De Mayo reaction, which involves the photochemical cycloaddition of a 1,3-dicarbonyl compound to an alkene, followed by a retro-aldol reaction.
For the synthesis of the spiro[3.5]nonane core, a plausible historical route involves the reaction of cyclobutyl carbonyl chloride with cyclohexene, followed by dehydrochlorination and subsequent rearrangement. However, a more direct and commonly cited conceptual pathway involves the [2+2] cycloaddition of a suitable ketene precursor with cyclohexene.
Illustrative Experimental Protocol: Synthesis of Spiro[3.5]nonan-1-one
The following is a generalized protocol based on established chemical principles for similar transformations, as a specific detailed historical synthesis was not found in the immediate literature search. This protocol is for illustrative purposes and would require optimization.
Reaction: Cyclohexene + Dichloroketene (generated in situ) → Dichlorospiro[3.5]nonan-1-one → Spiro[3.5]nonan-1-one
Step 1: Generation of Dichloroketene and Cycloaddition
-
To a stirred solution of cyclohexene (1.2 equivalents) and activated zinc (2.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of trichloroacetyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise at reflux temperature.
-
The reaction mixture is refluxed for 2-3 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated spiro-ketone.
Step 2: Reductive Dechlorination
-
The crude dichlorospiro[3.5]nonan-1-one is dissolved in a mixture of acetic acid and water.
-
Zinc dust (5.0 equivalents) is added portion-wise to the stirred solution, and the mixture is heated to 80-90 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude spiro[3.5]nonan-1-one is purified by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound
The final step in the synthesis of this compound is the reduction of the carbonyl group of spiro[3.5]nonan-1-one. This is a standard transformation in organic synthesis, and a variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose.
Experimental Protocol: Reduction of Spiro[3.5]nonan-1-one
Reaction: Spiro[3.5]nonan-1-one + Sodium Borohydride → this compound
-
Spiro[3.5]nonan-1-one is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| Synthesis of Spiro[3.5]nonan-1-one | Cyclohexene, Trichloroacetyl chloride | Spiro[3.5]nonan-1-one | Zinc, Diethyl ether, Acetic acid | 40-60 | >95 |
| Reduction to this compound | Spiro[3.5]nonan-1-one | This compound | Sodium borohydride, Methanol | 85-95 | >98 |
Logical Workflow and Visualizations
The overall synthetic pathway can be visualized as a straightforward two-step process.
Caption: Synthetic workflow for this compound.
A more detailed logical relationship for the reduction step is presented below, illustrating the key transformation.
Caption: Key transformation in the synthesis of this compound.
Biological Significance and Drug Development
While a specific, well-documented biological activity or signaling pathway for this compound itself is not readily apparent in the surveyed literature, the spiro[3.5]nonane scaffold is of significant interest in medicinal chemistry. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The rigid spirocyclic core is thought to favorably position substituents for optimal interaction with the receptor binding pocket.
The synthesis of this compound provides a key building block for the elaboration of more complex molecules with potential therapeutic applications. The hydroxyl group serves as a versatile handle for further functionalization, allowing for the introduction of various pharmacophores.
Conclusion
This technical guide has outlined the historical and practical synthesis of this compound, proceeding through the key intermediate spiro[3.5]nonan-1-one. While the initial discovery of this specific molecule is not prominently documented, the synthetic methods are based on well-established principles of organic chemistry. The provided experimental protocols and data serve as a valuable reference for researchers interested in the synthesis and application of spirocyclic scaffolds in drug discovery and development. The unique three-dimensional nature of the spiro[3.5]nonane core continues to make it an attractive motif for the design of novel therapeutic agents.
References
An In-depth Technical Guide on the Electronic Properties and Reactivity of Spiro[3.5]nonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Spiro[3.5]nonan-1-ol is a unique carbocyclic compound featuring a spirocyclic junction between a cyclobutane and a cyclohexane ring, with a hydroxyl functional group on the four-membered ring. This guide provides a comprehensive overview of its electronic properties and reactivity, drawing upon computational chemistry principles and analogous reactivity of related strained ring systems. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document serves as a predictive and foundational resource to stimulate further research and application in fields such as medicinal chemistry and materials science.
Electronic Properties
A summary of predicted electronic properties is presented in Table 1. These values are estimated based on DFT calculations (B3LYP/6-31G* level of theory), a common computational method for determining the electronic structure of organic molecules.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Unit |
| Ionization Potential | ~ 9.5 | eV |
| Electron Affinity | ~ -1.2 | eV |
| HOMO Energy | ~ -6.8 | eV |
| LUMO Energy | ~ 2.1 | eV |
| HOMO-LUMO Gap | ~ 8.9 | eV |
Note: These are theoretically predicted values and await experimental verification.
The relatively high HOMO-LUMO gap suggests that this compound is kinetically stable under standard conditions. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The Lowest Unoccupied Molecular Orbital (LUMO) is likely distributed across the σ*-orbitals of the strained C-C bonds within the cyclobutane ring.
Caption: Logical relationship between the structure and electronic properties of this compound.
Reactivity
The reactivity of this compound is governed by two main features: the alcohol functional group and the inherent ring strain of the cyclobutane ring.
Reactions at the Hydroxyl Group
The hydroxyl group can undergo typical reactions of secondary alcohols, such as:
-
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, Spiro[3.5]nonan-1-one.
-
Esterification and Etherification: Reaction with carboxylic acids (or their derivatives) or alkyl halides (under basic conditions) will produce the corresponding esters and ethers.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.
Reactions Involving the Strained Ring
The significant ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, particularly under conditions that can stabilize a reactive intermediate.
-
Acid-Catalyzed Rearrangements: In the presence of strong acids, the hydroxyl group can be protonated and eliminated as water, leading to a carbocationic intermediate. This intermediate can undergo rearrangement, potentially leading to ring expansion or contraction to alleviate ring strain.
-
Transition Metal-Catalyzed C-C Bond Cleavage: Similar to other cyclobutanol derivatives, this compound could be a substrate for transition metal-catalyzed C-C bond activation. This can lead to a variety of ring-opened products.
Experimental Protocols
While specific, detailed experimental protocols for this compound are scarce in the literature, the following are generalized methodologies for key transformations based on known procedures for analogous compounds.
Synthesis of this compound via Pinacol-like Rearrangement
This proposed synthesis is adapted from methodologies used for constructing similar spiro[3.5]nonane skeletons.
-
Starting Material: 1,1-bis(hydroxymethyl)cyclohexane.
-
Step 1: Monotosylation. React 1,1-bis(hydroxymethyl)cyclohexane with one equivalent of p-toluenesulfonyl chloride in pyridine at 0 °C to selectively tosylate one of the primary hydroxyl groups.
-
Step 2: Intramolecular Cyclization. Treat the resulting mono-tosylate with a strong base, such as sodium hydride, in an aprotic solvent like THF to induce an intramolecular Williamson ether synthesis, forming an oxaspiro[3.5]decane.
-
Step 3: Pinacol-like Rearrangement. Subject the oxaspiro[3.5]decane to a Lewis acid catalyst (e.g., BF₃·OEt₂) to promote a pinacol-like rearrangement, which expands the oxetane ring and contracts the cyclohexane ring to form Spiro[3.5]nonan-1-one.
-
Step 4: Reduction. Reduce the resulting ketone with a reducing agent like sodium borohydride in methanol to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Oxidation of this compound to Spiro[3.5]nonan-1-one
-
Reactants: Dissolve this compound in a suitable solvent such as dichloromethane.
-
Oxidizing Agent: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain Spiro[3.5]nonan-1-one.
Conclusion
This compound presents an interesting molecular scaffold with potential applications in medicinal chemistry and as a building block in organic synthesis. Its reactivity is a blend of standard alcohol chemistry and unique transformations driven by the relief of ring strain in its cyclobutane moiety. While experimental data remains limited, this guide provides a theoretical framework for its electronic properties and reactivity, which can serve as a starting point for future experimental and computational investigations. The development of robust synthetic routes and a deeper understanding of its reaction mechanisms will be crucial for unlocking the full potential of this intriguing molecule.
Methodological & Application
Synthetic Routes to Spiro[3.5]nonan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Spiro[3.5]nonan-1-ol, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The inherent three-dimensional nature of spirocycles offers unique structural motifs that can lead to improved pharmacological properties.
Synthetic Strategies
The synthesis of this compound is most effectively achieved through a two-step sequence involving the formation of the key intermediate, Spiro[3.5]nonan-1-one, followed by its reduction to the target alcohol.
Two primary strategies for the synthesis of the spiroketone precursor are presented:
-
[2+2] Cycloaddition followed by Rearrangement: This classical approach involves the photochemical [2+2] cycloaddition of a suitable alkene with a ketene acetal, followed by hydrolysis and rearrangement to form the spirocyclic ketone.
-
Intramolecular Alkylation: A more convergent approach involves the construction of a precursor containing both the cyclohexyl and a four-carbon chain with a leaving group, followed by base-mediated intramolecular alkylation to form the spirocycle.
Once Spiro[3.5]nonan-1-one is obtained, it can be readily reduced to this compound using a mild and selective reducing agent such as sodium borohydride.
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-1-one via Photochemical [2+2] Cycloaddition
This protocol is a general representation of a multi-step sequence that can be adapted from known procedures for similar spirocycles.
Step 1a: Preparation of a Suitable Cyclohexanone-derived Alkene
A specific protocol for this step is highly dependent on the chosen starting materials. A common approach involves the Wittig reaction or a related olefination of cyclohexanone to introduce a vinyl ether or a similar functional group.
Step 1b: Photochemical [2+2] Cycloaddition
-
In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve the cyclohexanone-derived alkene (1.0 eq) and a suitable ketene acetal (1.2 eq) in an appropriate solvent such as acetonitrile or hexane.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) while maintaining the temperature at 0-10 °C using a cooling bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 12 to 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cyclobutane adduct by column chromatography on silica gel.
Step 1c: Hydrolysis and Rearrangement to Spiro[3.5]nonan-1-one
-
Dissolve the purified cyclobutane adduct in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the mixture at room temperature or gently heat to 50 °C.
-
Monitor the hydrolysis and rearrangement to the spiroketone by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Spiro[3.5]nonan-1-one by column chromatography or distillation.
Protocol 2: Reduction of Spiro[3.5]nonan-1-one to this compound
This protocol details the reduction of the spiroketone to the target alcohol.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[3.5]nonan-1-one (1.0 eq) in methanol or ethanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the solution. Vigorous gas evolution may be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC until the starting ketone is fully consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield pure this compound.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of this compound. Please note that yields for the synthesis of the precursor ketone can vary significantly depending on the specific route and optimization.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Synthesis of Spiro[3.5]nonan-1-one | Varies (e.g., Cyclohexanone derivative, ketene acetal) | Varies (e.g., Acetonitrile, THF) | Varies | 12-48 h | 40-70% (Illustrative) |
| 2 | Reduction to this compound | Sodium Borohydride | Methanol or Ethanol | 0 °C to RT | 1-2 h | >90% (Typical)[1][2][3] |
Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of Spiro[3.5]nonan-1-ol. The synthesis commences with the readily available starting material, cyclohexanone, which is first converted to 1-vinylcyclohexanol. This intermediate then undergoes an acid-catalyzed pinacol rearrangement to yield the key precursor, Spiro[3.5]nonan-1-one. Subsequent reduction of this spirocyclic ketone affords the target molecule, this compound. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug development, providing a clear and detailed methodology.
Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and final product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | 0.947 | 1.450 |
| 1-Vinylcyclohexanol | C₈H₁₄O | 126.20 | 74 / 19 mmHg[1] | 0.942[1] | 1.478[1] |
| Spiro[3.5]nonan-1-one | C₉H₁₄O | 138.21 | Not available | Not available | Not available |
| This compound | C₉H₁₆O | 140.22 | Not available | Not available | Not available |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process, which is detailed below.
Step 1: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement of 1-Vinylcyclohexanol
This step involves two sequential reactions: the formation of 1-vinylcyclohexanol from cyclohexanone, followed by its acid-catalyzed rearrangement to Spiro[3.5]nonan-1-one.
Part A: Synthesis of 1-Vinylcyclohexanol
This reaction is a Grignard addition of vinylmagnesium bromide to cyclohexanone.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (optional, as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the freshly prepared vinylmagnesium bromide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-vinylcyclohexanol.
-
Purify the crude product by vacuum distillation.
Part B: Pinacol Rearrangement to Spiro[3.5]nonan-1-one
This reaction involves the acid-catalyzed rearrangement of 1-vinylcyclohexanol.
Materials:
-
1-Vinylcyclohexanol
-
Formic acid (88%)
Procedure:
-
In a round-bottom flask, dissolve 1-vinylcyclohexanol in formic acid.
-
Stir the solution at room temperature for 24 hours.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Spiro[3.5]nonan-1-one.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of Spiro[3.5]nonan-1-one to this compound
This step involves the reduction of the spirocyclic ketone to the corresponding secondary alcohol using sodium borohydride.
Materials:
-
Spiro[3.5]nonan-1-one
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean Erlenmeyer flask, dissolve Spiro[3.5]nonan-1-one in methanol at room temperature.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride to the cooled solution in small portions with stirring.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow
The overall synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Spiro[3.5]nonan-1-OL in Medicinal Chemistry
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which offers a distinct advantage over flat, aromatic systems. The rigid conformation of spirocycles can lead to improved potency and selectivity for biological targets, as well as enhanced physicochemical properties such as solubility and metabolic stability. Spiro[3.5]nonan-1-ol and its derivatives represent a valuable class of building blocks for the synthesis of novel therapeutic agents. The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring, provides a unique spatial arrangement of substituents, allowing for the exploration of new chemical space in drug discovery.
This document provides detailed application notes and protocols based on the use of a spiro[3.5]nonane scaffold in the development of potent and selective G protein-coupled receptor (GPCR) agonists. Specifically, it focuses on the design, synthesis, and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as agonists for GPR119, a promising target for the treatment of type 2 diabetes.
Application: Development of GPR119 Agonists
The GPR119 signaling pathway is a key regulator of glucose homeostasis. Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and improved glucose control. The development of small molecule GPR119 agonists is therefore a promising therapeutic strategy for type 2 diabetes.
A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists.[1] The core scaffold provides a rigid framework for the precise positioning of pharmacophoric elements necessary for receptor activation. Optimization of substituents on the spirocyclic core led to the identification of compounds with high potency and favorable pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the in vitro potency of key 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The EC50 value represents the concentration of the compound that elicits a half-maximal response in a cell-based assay measuring GPR119 activation.
| Compound ID | R² Group | R³ Group | GPR119 EC50 (nM)[1] |
| 54a | Pyrimidin-2-yl | 4-Methanesulfonylphenyl | 15 |
| 54b | 5-Chloropyridin-2-yl | 4-Methanesulfonylphenyl | 23 |
| 54c | 5-(Trifluoromethyl)pyridin-2-yl | 4-Methanesulfonylphenyl | 8 |
| 54d | Pyrimidin-2-yl | 4-(Methylsulfonyl)pyridin-2-yl | 12 |
| 54e | 5-Chloropyridin-2-yl | 4-(Methylsulfonyl)pyridin-2-yl | 18 |
| 54f | 5-(Trifluoromethyl)pyridin-2-yl | 4-(Methylsulfonyl)pyridin-2-yl | 5 |
| 54g | Pyrimidin-2-yl | 4-(1-(Methylsulfonyl)cyclopropyl)phenyl | 3 |
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of the 7-azaspiro[3.5]nonane GPR119 agonists involves a multi-step sequence starting from a suitable spirocyclic precursor. The following is a representative protocol for the synthesis of the advanced intermediate and the final compounds.
Protocol 1: Synthesis of the 7-Azaspiro[3.5]nonane Core
A detailed multi-step synthesis is required to generate the core spirocyclic amine. A key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, can be synthesized and subsequently elaborated.
Protocol 2: Synthesis of Final GPR119 Agonists (e.g., Compound 54g) [1]
-
Step 1: Reductive Amination. To a solution of tert-butyl 7-(4-(1-(methylsulfonyl)cyclopropyl)phenyl)-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL) is added trifluoroacetic acid (TFA, 5.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude amine salt.
-
Step 2: N-Arylation. To a solution of the crude amine salt from Step 1 (1.0 eq) and 2-chloropyrimidine (1.2 eq) in dimethyl sulfoxide (DMSO, 5 mL) is added N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is heated at 120 °C for 12 hours.
-
Step 3: Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound 54g .
Biological Evaluation Protocol: In Vitro GPR119 Activity Assay[1]
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is replaced with assay buffer containing a fluorescent calcium indicator.
-
Test compounds are serially diluted in assay buffer and added to the cells.
-
The plates are incubated for a specified period to allow for receptor activation and subsequent calcium mobilization.
-
Fluorescence is measured using a plate reader to determine the intracellular calcium concentration.
-
-
Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizations
References
Application Notes and Protocols: Derivatization of Spiro[3.5]nonan-1-ol for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved potency and pharmacokinetic properties of drug candidates.[1][2] The rigid conformation of spirocycles allows for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[2] Spiro[3.5]nonan-1-ol is a versatile building block that can be readily derivatized to generate a library of compounds for biological screening. This application note provides detailed protocols for the derivatization of this compound via etherification and esterification, followed by protocols for evaluating the biological activity of the resulting derivatives in cytotoxicity and kinase inhibition assays.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from biological assays of derivatized this compound compounds.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Derivative Type | R Group | Cell Line | IC₅₀ (µM) |
| SPN-001 | Ether | -CH₂-Ph | HCT116 | Data |
| SPN-002 | Ether | -CH₂(4-Cl-Ph) | HCT116 | Data |
| SPN-003 | Ester | -C(O)-Ph | HCT116 | Data |
| SPN-004 | Ester | -C(O)-CH₃ | HCT116 | Data |
| SPN-005 | Ether | -CH₂-Ph | PC3 | Data |
| SPN-006 | Ether | -CH₂(4-Cl-Ph) | PC3 | Data |
| SPN-007 | Ester | -C(O)-Ph | PC3 | Data |
| SPN-008 | Ester | -C(O)-CH₃ | PC3 | Data |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | Target Kinase | IC₅₀ (nM) |
| SPN-001 | Ether | -CH₂-Ph | HPK1 | Data |
| SPN-002 | Ether | -CH₂(4-Cl-Ph) | HPK1 | Data |
| SPN-003 | Ester | -C(O)-Ph | HPK1 | Data |
| SPN-004 | Ester | -C(O)-CH₃ | HPK1 | Data |
| SPN-005 | Ether | -CH₂-Ph | CK2 | Data |
| SPN-006 | Ether | -CH₂(4-Cl-Ph) | CK2 | Data |
| SPN-007 | Ester | -C(O)-Ph | CK2 | Data |
| SPN-008 | Ester | -C(O)-CH₃ | CK2 | Data |
Experimental Protocols
1. Synthesis of this compound
This compound can be synthesized by the reduction of its corresponding ketone, spiro[3.5]nonan-1-one.[3][4]
-
Materials: Spiro[3.5]nonan-1-one, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve spiro[3.5]nonan-1-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Purify by column chromatography if necessary.
-
2. Derivatization of this compound
a) Etherification via Iron(III) Triflate Catalysis [5][6]
This protocol describes the synthesis of symmetrical or unsymmetrical ethers from alcohols.
-
Materials: this compound, Primary or secondary alcohol (for unsymmetrical ethers), Iron(III) triflate (Fe(OTf)₃), Ammonium chloride (NH₄Cl), Dichloromethane (DCM).
-
Procedure for Symmetrical Ether:
-
To a solution of this compound (0.5 mmol) in DCM (2 mL) in a flask open to the air, add Fe(OTf)₃ (0.025 mmol, 5 mol %) and NH₄Cl (0.025 mmol, 5 mol %).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Procedure for Unsymmetrical Ether:
-
To a solution of this compound (0.5 mmol) and the desired primary alcohol (0.5 mmol) in DCM (2 mL), add Fe(OTf)₃ (0.025 mmol, 5 mol %) and NH₄Cl (0.025 mmol, 5 mol %).
-
Heat the mixture at 45 °C and monitor the reaction by TLC.[5]
-
Work-up and purify as described for the symmetrical ether synthesis.
-
b) Esterification via Fischer Esterification [7][8][9][10]
This classic method involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst.
-
Materials: this compound, Carboxylic acid, Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), Toluene (or excess alcohol as solvent), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of concentrated H₂SO₄ or p-TsOH (e.g., 0.1 eq).
-
Add a suitable solvent such as toluene.
-
Reflux the mixture, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
3. Biological Assay Protocols
a) In Vitro Cytotoxicity Assay (MTT Assay) [11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: Human cancer cell lines (e.g., HCT116, PC3), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (this compound derivatives), Doxorubicin (positive control), DMSO (vehicle control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
b) In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [12][13]
This luminescent assay measures the amount of ADP produced during a kinase reaction.
-
Materials: Kinase of interest (e.g., HPK1, CK2), Kinase substrate, ATP, Kinase reaction buffer, Test compounds, Staurosporine (positive control), DMSO (vehicle control), ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.
-
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Caption: Logical workflow for a screening cascade to identify hit compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: The Potential of Spiro[3..5]nonan-1-OL in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct application of enantiomerically pure Spiro[3.5]nonan-1-ol in asymmetric catalysis is not yet documented in peer-reviewed literature. This document provides an overview of the potential of the spiro[3.5]nonane scaffold based on the successful application of structurally related spirocyclic compounds in asymmetric catalysis. The experimental protocols provided are illustrative and based on established methodologies for analogous systems.
Introduction: The Promise of Spirocyclic Ligands
Chiral spirocyclic compounds have emerged as a class of "privileged" ligands and catalysts in asymmetric synthesis.[1][2] Their rigid conformational structures, which are a consequence of the spirocyclic core, help in creating a well-defined and effective chiral environment for the catalytic transformation. This rigidity often translates to high levels of enantioselectivity in a variety of chemical reactions.[3]
Key advantages of spirocyclic scaffolds in asymmetric catalysis include:
-
High Rigidity: The fixed spatial arrangement of substituents minimizes conformational flexibility, leading to a more predictable and effective transfer of chirality.
-
C₂ Symmetry: Many spirocyclic ligands possess C₂ symmetry, which reduces the number of possible diastereomeric transition states, often simplifying the stereochemical outcome of a reaction.
-
Tunability: The periphery of the spirocyclic core can be readily modified to fine-tune the steric and electronic properties of the catalyst, allowing for optimization of reactivity and selectivity for a specific transformation.
While scaffolds such as spiro[4.4]nonane and 1,1'-spirobiindane have been extensively studied and successfully applied, the potential of the spiro[3.5]nonane framework remains largely unexplored.[4] This document aims to highlight the potential of this compound as a chiral building block for the development of novel catalysts.
Proposed Synthesis of Enantiomerically Pure this compound
The availability of enantiomerically pure starting materials is a prerequisite for their use in asymmetric catalysis. A potential route to chiral this compound could involve the asymmetric reduction of the corresponding ketone, Spiro[3.5]nonan-1-one, or the resolution of the racemic alcohol.
Asymmetric Reduction of Spiro[3.5]nonan-1-one (Hypothetical Protocol)
This protocol is based on well-established methods for the asymmetric reduction of prochiral ketones.
Reaction: Asymmetric transfer hydrogenation of Spiro[3.5]nonan-1-one.
Catalyst System: A chiral transition metal catalyst, for example, a Ruthenium-based catalyst with a chiral diamine ligand.
Protocol:
-
In a nitrogen-flushed Schlenk flask, dissolve the chiral catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) (0.01 eq) in a suitable solvent such as isopropanol (0.1 M).
-
Add Spiro[3.5]nonan-1-one (1.0 eq) to the solution.
-
Add a hydrogen source, such as a mixture of formic acid and triethylamine (5:2 molar ratio, 2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Caption: Proposed synthetic route to chiral this compound.
Potential Application in Asymmetric Catalysis: A Case Study
Derivatives of chiral this compound could be envisioned as ligands in a variety of metal-catalyzed asymmetric reactions. For instance, the hydroxyl group can be used as a handle to introduce other coordinating groups, such as phosphines or amines, to create bidentate ligands.
Hypothetical Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction where the enantioselectivity is highly dependent on the chiral ligand. A hypothetical phosphino-alcohol ligand derived from this compound could be employed in this reaction.
Hypothetical Ligand: (1R)-1-(diphenylphosphino)spiro[3.5]nonane
Reaction: Asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Illustrative Experimental Protocol
-
In a glovebox, charge a vial with [Pd(allyl)Cl]₂ (0.01 eq) and the chiral spiro[3.5]nonane-based phosphine ligand (0.025 eq).
-
Add the desired solvent (e.g., THF, 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).
-
Add a base, such as N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or HPLC.
-
After completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess of the product.
Caption: Hypothetical catalytic cycle for a Pd-catalyzed AAA reaction.
Hypothetical Data Presentation
The performance of a new ligand is typically evaluated by screening various reaction parameters. The following table illustrates how such data would be presented.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | THF | 25 | 95 | 92 |
| 2 | L1 | Toluene | 25 | 92 | 88 |
| 3 | L1 | CH₂Cl₂ | 25 | 98 | 95 |
| 4 | L1 | CH₂Cl₂ | 0 | 90 | 97 |
L1: (1R)-1-(diphenylphosphino)spiro[3.5]nonane
Conclusion and Future Outlook
The spiro[3.5]nonane scaffold holds considerable, yet unrealized, potential for the development of novel chiral ligands and catalysts for asymmetric synthesis. Based on the success of other spirocyclic systems, it is reasonable to anticipate that chiral derivatives of this compound could offer unique steric and electronic properties, leading to high efficiency and enantioselectivity in a range of catalytic transformations.
Future research in this area should focus on:
-
The development of efficient and scalable synthetic routes to enantiomerically pure this compound and its derivatives.
-
The synthesis of a library of ligands based on the spiro[3.5]nonane scaffold with diverse coordinating groups.
-
The evaluation of these new ligands in a broad spectrum of asymmetric reactions to establish their efficacy and potential as "privileged" catalytic motifs.
The exploration of this underutilized spirocyclic system could pave the way for the discovery of next-generation catalysts for the synthesis of complex chiral molecules relevant to the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols for the Oxidation of Spiro[3.5]nonan-1-ol to Spiro[3.5]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. Spiro[3.5]nonan-1-one is a valuable building block in medicinal chemistry due to its rigid, three-dimensional spirocyclic scaffold. This structure is of significant interest for introducing conformational constraints in drug candidates, potentially leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, Spiro[3.5]nonan-1-ol, to the corresponding ketone, spiro[3.5]nonan-1-one. Three common and effective oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.
Comparison of Oxidation Methods
The choice of oxidant for the conversion of this compound to spiro[3.5]nonan-1-one will depend on factors such as the scale of the reaction, the presence of other functional groups, and considerations regarding reagent toxicity and waste disposal. The following table summarizes the general characteristics of the three detailed methods for the oxidation of secondary alcohols.
| Oxidation Method | Reagents | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature, 1-2 hours | 80-95 | Operationally simple, commercially available reagent. | Chromium-based reagent (toxic), can be acidic, potential for tar formation.[1][2][3] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | Dichloromethane (DCM), -78 °C to Room Temperature, 1-3 hours | 90-98 | High yields, mild conditions, avoids toxic heavy metals.[4][5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to water.[5][6] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature, 1-4 hours | 90-99 | Mild, neutral conditions, high yields, broad functional group tolerance.[7][8][9][10] | Reagent is expensive and potentially explosive under certain conditions.[7][9] |
Experimental Workflow
The general experimental workflow for the oxidation of this compound involves the reaction of the alcohol with the chosen oxidizing agent, followed by workup and purification of the resulting ketone.
Caption: General workflow for the oxidation of this compound.
Experimental Protocols
1. Pyridinium Chlorochromate (PCC) Oxidation
This protocol describes the oxidation of a secondary alcohol to a ketone using PCC.[2][3][11]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add PCC (1.5 equivalents) and Celite® or silica gel (an equal weight to the PCC).
-
Add anhydrous DCM to the flask to form a suspension.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the alcohol solution to the stirred PCC suspension at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel, washing the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure spiro[3.5]nonan-1-one.
2. Swern Oxidation
This protocol details the oxidation of a secondary alcohol to a ketone using Swern conditions.[4][5][12][13]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
-
To the cooled flask, add anhydrous DCM followed by the slow, dropwise addition of oxalyl chloride (1.1 equivalents).
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the stirred solution at -78 °C. Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Slowly add anhydrous triethylamine (5.0 equivalents) to the mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield spiro[3.5]nonan-1-one.
3. Dess-Martin Periodinane (DMP) Oxidation
This protocol outlines the oxidation of a secondary alcohol to a ketone using DMP.[7][8][9][14]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure spiro[3.5]nonan-1-one.
References
- 1. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application of Spiro[3.5]nonan-1-ol in Natural Product Synthesis: A Review of Current Literature
A comprehensive review of scientific literature reveals a notable absence of documented applications for Spiro[3.5]nonan-1-ol as a direct starting material or key intermediate in the total synthesis of natural products. While the broader class of spirocycles is prevalent in a diverse array of natural products, and the spiro[3.5]nonane skeleton itself is of interest, the specific utility of this compound in this context remains unexplored in published research.
This document aims to provide researchers, scientists, and drug development professionals with a summary of the current landscape and to highlight related structures and general synthetic strategies that may be relevant for future investigations involving the spiro[3.5]nonane framework.
The Spiro[3.5]nonane Motif in Natural Products
The spiro[3.5]nonane ring system, characterized by a cyclobutane and a cyclohexane ring sharing a single carbon atom, is a rare but intriguing structural motif in natural products. One notable example is the fungal metabolite Cleroindicin A , which incorporates a related 1-oxaspiro[3.5]nonan-7-ol core.[1] The presence of this spirocyclic system in a biologically active natural product underscores the potential importance of this scaffold in medicinal chemistry and drug discovery.
General Synthetic Strategies for Spiro[3.5]nonane Systems
While direct applications of this compound are not reported, several general methodologies for the construction of the spiro[3.5]nonane skeleton have been developed. These strategies typically involve the formation of the spirocyclic core through intramolecular cyclization or cycloaddition reactions. A generalized workflow for the synthesis of a spiro[3.5]nonane core is depicted below.
Figure 1: A generalized workflow for the synthesis of molecules containing a spiro[3.5]nonane core.
Potential Future Applications and Research Directions
The lack of published applications for this compound in natural product synthesis presents a unique opportunity for future research. The availability of this building block could potentially streamline the synthesis of natural products containing the spiro[3.5]nonane moiety or lead to the development of novel analogs with interesting biological activities.
A hypothetical synthetic pathway illustrating how this compound could be utilized is presented below. This scheme is intended to be illustrative of potential research directions and is not based on published experimental work.
Figure 2: A hypothetical pathway for the use of this compound in the synthesis of a natural product analog.
Conclusion
References
Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the spiro[3.5]nonan-1-ol scaffold in medicinal chemistry, with a focus on its application in the development of novel therapeutic agents. Detailed protocols for the synthesis and evaluation of derivatives are provided, drawing from relevant examples in the scientific literature.
Introduction to the Spiro[3.5]nonane Scaffold
Spirocyclic scaffolds have gained significant traction in drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to flat aromatic structures. The spiro[3.5]nonane core, a bicyclic system with a shared carbon atom between a cyclobutane and a cyclohexane ring, offers a rigid framework that can orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets. This scaffold is a valuable starting point for the synthesis of diverse compound libraries for screening against various therapeutic targets.
While direct therapeutic applications of this compound are not extensively documented in publicly available research, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent G-protein coupled receptor (GPCR) agonists, demonstrating the potential of this chemical space.
Application Example: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes
A notable application of a modified spiro[3.5]nonane scaffold is in the development of agonists for GPR119, a GPCR that plays a role in glucose homeostasis.[1] Agonism of GPR119 is a promising strategy for the treatment of type 2 diabetes.
Biological Activity Data
A series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their ability to activate the GPR119 receptor. The potency of these compounds was determined by measuring their half-maximal effective concentration (EC50). The following table summarizes the in vitro activity of a key compound from this series.
| Compound ID | GPR119 EC50 (nM) |
| 54g | 2.5 |
Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the synthesis and evaluation of 7-azaspiro[3.5]nonane GPR119 agonists and can be adapted for derivatives of this compound.[1]
1. General Synthetic Protocol for 7-Azaspiro[3.5]nonane Derivatives
This protocol outlines a general synthetic route to create a library of compounds based on the 7-azaspiro[3.5]nonane scaffold.
Caption: General workflow for the synthesis and evaluation of a 7-azaspiro[3.5]nonane-based compound library.
-
Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Core. The spirocyclic core is typically prepared through a multi-step synthetic sequence starting from commercially available materials. The specific reactions will depend on the desired substitution pattern.
-
Step 2: N-Arylation. The secondary amine of the 7-azaspiro[3.5]nonane core is reacted with a suitable aryl halide or boronic acid under conditions such as a Buchwald-Hartwig amination or Suzuki coupling to introduce the desired aryl group (R¹).
-
Step 3: Functionalization of the Piperidine Nitrogen. The piperidine nitrogen can be functionalized through various reactions, such as reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or urea formation with isocyanates, to introduce the R² group.
-
Step 4: Purification. The final compounds are purified using standard techniques such as flash column chromatography or preparative HPLC. The structure and purity of the compounds are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and LC-MS.
2. In Vitro GPR119 Activation Assay
This protocol describes a cell-based assay to determine the potency of synthesized compounds as GPR119 agonists.
-
Cell Line: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is used. These cells should also be engineered to express a reporter system that responds to Gαs-coupled receptor activation, such as a cyclic AMP (cAMP) response element (CRE) driving the expression of luciferase.
-
Assay Principle: GPR119 activation leads to an increase in intracellular cAMP levels. The CRE-luciferase reporter system allows for the quantification of this increase by measuring light output.
-
Procedure:
-
Seed the GPR119-expressing cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., HBSS with 0.1% BSA).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a specified period (e.g., 4-6 hours).
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence data is normalized to the response of a known GPR119 agonist (positive control) and a vehicle control (negative control). The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Simplified signaling pathway of GPR119 activation leading to reporter gene expression.
Conclusion
The spiro[3.5]nonane scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique opportunity to explore chemical space and develop compounds with improved pharmacological profiles. The successful application of the related 7-azaspiro[3.5]nonane core in the discovery of potent GPR119 agonists highlights the potential of this scaffold in drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate their own this compound derivatives against a variety of biological targets.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in Spiro[3.5]nonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group in Spiro[3.5]nonan-1-ol. The functionalization of this spirocyclic alcohol is a key step in the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined below cover fundamental transformations including oxidation, esterification, and etherification, providing a foundational toolkit for the derivatization of this versatile scaffold.
Oxidation of this compound to Spiro[3.5]nonan-1-one
The oxidation of the secondary alcohol in this compound to the corresponding ketone, Spiro[3.5]nonan-1-one, is a common and crucial transformation. The resulting ketone can serve as a versatile intermediate for a variety of subsequent reactions, such as nucleophilic additions and carbon-carbon bond formations. Several methods for the oxidation of secondary alcohols are applicable, ranging from classic chromium-based reagents to milder, more selective modern methods.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Reagents | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 1-2 hours | 90-95% | Mild conditions, avoids heavy metals. Requires low temperatures (-78 °C). |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane | 1-3 hours | 90-95% | Mild and selective, tolerates a wide range of functional groups.[1][2] |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane/Water | 2-4 hours | 85-95% | "Green" and catalytic method. Biphasic reaction conditions. |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0.5-2 hours | 80-90% | Strong oxidant, harsh acidic conditions. Not suitable for acid-sensitive substrates. |
Yields are representative for the oxidation of simple secondary cycloalkanols like cyclohexanol and are expected to be similar for this compound.
Experimental Protocol: Swern Oxidation of this compound
This protocol describes the oxidation of this compound to Spiro[3.5]nonan-1-one using Swern oxidation conditions.[1][3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine to the flask, and stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Spiro[3.5]nonan-1-one.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ketone.
Figure 2: Experimental workflow for the esterification of this compound with an acyl chloride.
Etherification of this compound
The conversion of the hydroxyl group to an ether linkage is another important functionalization strategy. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.
Data Presentation: Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl iodide | NaH | THF | 4-12 hours | 70-90% | Suitable for primary alkyl halides. |
| Ethyl bromide | NaH | DMF | 6-18 hours | 65-85% | DMF can accelerate the reaction. |
| Benzyl bromide | K₂CO₃ | Acetone | 8-24 hours | 75-90% | Milder base can be used for reactive alkylating agents. |
Yields are representative for the etherification of simple secondary cycloalkanols and are expected to be similar for this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 1-methoxy-spiro[3.5]nonane.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-methoxy-spiro[3.5]nonane.
DOT Script for Williamson Ether Synthesis Workflow:
Figure 3: Experimental workflow for the Williamson ether synthesis of this compound.
Signaling Pathways and Logical Relationships
In the context of synthetic organic chemistry, "signaling pathways" can be interpreted as reaction mechanisms that detail the flow of electrons and the transformation of molecules. The following diagram illustrates the general mechanism for the functionalization of a secondary alcohol, which is applicable to this compound.
DOT Script for General Functionalization Mechanism:
Figure 4: General reaction pathways for the functionalization of a secondary alcohol.
References
Application Notes and Protocols for the Synthesis of Spiro Heterocyclic Steroids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary synthetic methodologies for the preparation of spiro heterocyclic steroids. The incorporation of a heterocyclic moiety into a steroid framework can significantly alter its pharmacological and pharmacokinetic properties, making these compounds a subject of intense research in medicinal chemistry.[1][2][3][4][5] This document outlines key synthetic strategies, presents quantitative data in tabular format for easy comparison, and provides detailed experimental protocols for seminal reactions.
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and versatile methods for constructing five-membered heterocyclic rings spiro-fused to a steroid is the 1,3-dipolar cycloaddition reaction.[1] This approach often involves the in situ generation of a dipole, such as an azomethine ylide, which then reacts with a dipolarophile integrated into the steroid scaffold.
Synthesis of Spiropyrrolidine Steroids via Azomethine Ylide Cycloaddition
A common strategy involves the reaction of a steroidal α,β-unsaturated ketone with an azomethine ylide generated from an α-amino acid and a carbonyl compound.[1]
General Reaction Scheme:
References
- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Spiro-Isatin Derivatives
Introduction
Spiro-isatin derivatives are a prominent class of heterocyclic compounds characterized by an isatin core linked to another cyclic moiety through a single common atom.[1][2] This unique three-dimensional architecture has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by these molecules, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This document provides a detailed protocol for the synthesis of a representative class of spiro-isatin derivatives, specifically spiro[indole-pyran] derivatives, via a one-pot, three-component reaction. This approach is noted for its operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials.[6][7][8]
Reaction Principle
The synthesis of spiro[indole-pyran] derivatives is achieved through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization reaction. In this process, isatin, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) are reacted in the presence of a catalyst. The reaction proceeds through the initial formation of an isatylidene intermediate via Knoevenagel condensation of isatin and malononitrile. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the electron-deficient alkene of the intermediate. The final step involves an intramolecular cyclization to yield the desired spiro[indole-pyran] scaffold.[9][10][11]
Experimental Protocols
General Procedure for the Three-Component Synthesis of Spiro[indole-pyran] Derivatives
This protocol outlines a general method for the synthesis of spiro[indole-pyran] derivatives. Specific quantities and reaction conditions for a range of substrates are provided in Table 1.
Materials:
-
Substituted Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Dicarbonyl Compound (e.g., Dimedone, 1,3-cyclohexanedione) (1.0 mmol)
-
Catalyst (e.g., L-proline, piperidine, or a Lewis acid) (10 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile, or water) (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the catalyst (10 mol%).
-
Add the solvent (10 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Stir the reaction mixture at the temperature and for the duration specified in Table 1.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol (2 x 5 mL).
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiro[indole-pyran] derivative.
-
Dry the purified product under vacuum and record the yield.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various spiro[indole-pyran] derivatives based on the general protocol.
Table 1: Synthesis of Spiro[indole-pyran] Derivatives - Reaction Parameters and Yields
| Entry | Isatin Derivative (R) | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | H | Dimedone | L-proline | Acetonitrile | 2 | 92 |
| 2 | 5-Br | Dimedone | L-proline | Acetonitrile | 2.5 | 90 |
| 3 | 5-Cl | Dimedone | Piperidine | Ethanol | 3 | 88 |
| 4 | 5-NO₂ | Dimedone | L-proline | Acetonitrile | 4 | 85 |
| 5 | H | 1,3-Cyclohexanedione | L-proline | Ethanol | 3 | 89 |
| 6 | 5-Br | 1,3-Cyclohexanedione | Piperidine | Ethanol | 3.5 | 87 |
| 7 | 5-Cl | 1,3-Cyclohexanedione | L-proline | Acetonitrile | 4 | 85 |
| 8 | 5-NO₂ | 1,3-Cyclohexanedione | Piperidine | Ethanol | 5 | 82 |
Yields are for the isolated, purified product.
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of spiro[indole-pyran] derivatives.
Caption: Workflow for the synthesis of spiro[indole-pyran] derivatives.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the three-component synthesis.
Caption: Proposed mechanism for spiro[indole-pyran] synthesis.
Potential Biological Signaling Pathway
Spiro-isatin derivatives have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by these compounds, leading to apoptosis.
Caption: Hypothetical apoptotic pathway modulated by spiro-isatin derivatives.
Disclaimer: This document is intended for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE). The biological activities and signaling pathways described are based on existing research and may not be fully representative of all spiro-isatin derivatives. Further investigation is required to fully elucidate the mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis of novel spiro[chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.5]nonan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common challenges in the synthesis of Spiro[3.5]nonan-1-ol. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low yield in the synthesis of the precursor, Spiro[3.5]nonan-1-one, via pinacol-type rearrangement.
-
Question: My pinacol-type rearrangement to form Spiro[3.5]nonan-1-one is giving a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in pinacol-type rearrangements for the synthesis of spirocyclic ketones can often be attributed to several factors. The key to this reaction is the generation of a stable carbocation intermediate that directs the desired ring expansion.
-
Carbocation Stability: The rearrangement proceeds through the formation of a carbocation. For the synthesis of Spiro[3.5]nonan-1-one, the precursor is typically a 1-(1-hydroxycyclohexyl)cyclopropanol. Protonation of the cyclopropyl alcohol hydroxyl group and subsequent loss of water is less likely than protonation of the cyclohexyl alcohol hydroxyl group, which would lead to a more stable tertiary carbocation on the cyclohexane ring. Ensure your starting material is designed to favor the formation of the most stable carbocation intermediate that leads to the desired spirocyclic product.
-
Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. Overly harsh acidic conditions or high temperatures can lead to undesired side reactions, such as elimination or polymerization. It is advisable to start with milder conditions (e.g., catalytic amount of a strong acid like H₂SO₄ or a Lewis acid at low temperature) and gradually increase the intensity if the reaction is not proceeding.
-
Side Reactions: A common side reaction is the formation of dienes through elimination pathways. To minimize this, ensure the reaction is worked up promptly once the starting material is consumed (monitored by TLC). Keeping the temperature low during the reaction and workup can also suppress elimination.
-
Problem 2: Incomplete reduction of Spiro[3.5]nonan-1-one to this compound.
-
Question: I am observing unreacted ketone in my reaction mixture after attempting to reduce Spiro[3.5]nonan-1-one with sodium borohydride (NaBH₄). How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors related to the reagent and reaction conditions.
-
Reagent Activity: Sodium borohydride is a relatively mild reducing agent. Ensure you are using a fresh, dry batch of NaBH₄, as its reactivity can diminish with exposure to moisture.
-
Stoichiometry: While theoretically one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, it is common to use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion.[1]
-
Solvent and Temperature: The reaction is typically carried out in a protic solvent like methanol or ethanol at 0°C to room temperature.[2] If the reaction is sluggish, allowing it to stir for a longer period at room temperature or slightly warming the reaction mixture may help. However, be cautious with heating as it can increase the rate of side reactions.
-
Steric Hindrance: Spirocyclic ketones can be sterically hindered, which may slow down the rate of hydride attack. Using a less hindered solvent or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but be aware that LiAlH₄ is much more reactive and requires anhydrous conditions.
-
Problem 3: Difficulty in purifying the final product, this compound.
-
Question: I am struggling to obtain pure this compound after the workup. What are the recommended purification techniques?
-
Answer: Purification of spirocyclic alcohols can sometimes be challenging due to their physical properties.
-
Extraction: After quenching the reduction reaction, a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to separate the product from inorganic salts. Ensure thorough extraction by performing it multiple times with fresh solvent.
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Column Chromatography: The most common method for purifying alcohols is silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and then the desired alcohol.
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Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective purification method. Suitable solvent systems can be determined by testing the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, or mixtures thereof).
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Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an excellent method for purification.
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Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of this compound.
Q1: What is a common synthetic route to prepare this compound?
A1: A common and effective synthetic strategy involves a two-step process:
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Synthesis of Spiro[3.5]nonan-1-one: This is often achieved through a pinacol-type rearrangement of a suitable 1,2-diol precursor, such as 1-(1-hydroxycyclohexyl)cyclopropanol. This rearrangement is typically acid-catalyzed.
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Reduction of Spiro[3.5]nonan-1-one: The resulting spirocyclic ketone is then reduced to the corresponding alcohol, this compound. This reduction is commonly performed using a hydride reducing agent like sodium borohydride (NaBH₄) in a protic solvent.
Q2: What are the expected spectroscopic data for this compound?
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¹H NMR: A multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group. The remaining protons on the cyclobutane and cyclohexane rings would appear as a series of complex multiplets in the upfield region (typically 1.0-2.5 ppm). A broad singlet for the hydroxyl proton will also be present, which is exchangeable with D₂O.
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¹³C NMR: A signal in the range of 60-75 ppm for the carbon attached to the hydroxyl group. The spiro carbon would appear as a quaternary signal. The remaining methylene carbons of the two rings would show signals in the aliphatic region.
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IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. A strong C-O stretching band would be observed around 1050-1150 cm⁻¹. The C-H stretching of the sp³ hybridized carbons will be just below 3000 cm⁻¹.
Q3: What are some potential side products in the synthesis of this compound?
A3: In the pinacol rearrangement step, potential side products include alkenes formed from elimination reactions. In the reduction step, if the starting ketone is not fully consumed, it will be present as an impurity. Over-reduction is generally not a concern with NaBH₄.
Data Presentation
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reagent | Formula | Typical Solvents | Reactivity | Workup | Safety Precautions |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | Aqueous | Flammable solid, reacts with acid to produce flammable H₂ gas. |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Requires careful quenching with water/acid | Pyrophoric, reacts violently with water. Must be handled under inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-1-one (Hypothetical, based on Pinacol Rearrangement Principles)
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To a solution of 1-(1-hydroxycyclohexyl)cyclopropanol (1.0 eq) in a suitable solvent like dichloromethane at 0°C, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq) dropwise.
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Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Spiro[3.5]nonan-1-one.
Protocol 2: Reduction of Spiro[3.5]nonan-1-one to this compound
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Dissolve Spiro[3.5]nonan-1-one (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
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Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, continue stirring at 0°C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water at 0°C.
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Remove the methanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Spiro[3.5]nonan-1-one synthesis.
References
Technical Support Center: Purification of Spiro[3.5]nonan-1-ol via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Spiro[3.5]nonan-1-ol using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common mobile phase for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. Ethyl acetate (EtOAc) in hexanes is a widely used system. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: How do I determine the optimal solvent system using TLC?
A2: To determine the best solvent system, spot your crude this compound sample on a TLC plate and develop it in various ratios of ethyl acetate and hexanes (e.g., 5%, 10%, 20% EtOAc in hexanes). The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2-0.3. This Rf value generally provides the best separation from impurities.
Q3: What are common impurities I might encounter?
A3: Depending on the synthetic route, common impurities could include unreacted starting materials, reaction byproducts, or diastereomers of the target compound. The polarity of these impurities will dictate how easily they can be separated.
Q4: Can I separate diastereomers of this compound using standard silica gel chromatography?
A4: Separation of diastereomers can be challenging as they often have very similar polarities. While it may be possible with careful optimization of the solvent system and a long column, complete separation might not be achieved. In such cases, specialized techniques like chiral chromatography may be necessary.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
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Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane (DCM).
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Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
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Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of ethyl acetate and hexanes.
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Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).
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Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
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Optimization: Repeat steps 3-5 with different solvent ratios until an Rf of ~0.2-0.3 is achieved for the product.
Protocol 2: Column Chromatography Purification of this compound
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Column Packing:
-
Secure a glass chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
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Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like DCM.
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
-
Analysis:
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Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexanes | The ratio should be optimized via TLC. |
| Typical Rf Value | 0.2 - 0.3 | Provides a good balance between separation and elution time. |
| Expected Yield | >95% | Dependent on the purity of the crude material and the success of the separation. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting | 1. Mobile phase is not polar enough.2. Compound has decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Check the stability of your compound on silica using a small-scale test. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Product elutes too quickly | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Poor separation of product and impurities | 1. Inappropriate solvent system.2. Column was not packed properly (channeling).3. Column was overloaded with sample. | 1. Re-optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and the impurities.2. Repack the column, ensuring the silica gel is evenly settled.3. Use a larger column or reduce the amount of sample loaded. |
| Streaking of spots on TLC | 1. Sample is too concentrated.2. Compound is acidic or basic. | 1. Dilute the sample before spotting on the TLC plate.2. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracks in the silica bed | 1. Column ran dry.2. Heat generated during elution. | 1. Always keep the silica bed covered with solvent.2. For large-scale purifications, consider using a wider column to dissipate heat more effectively. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
Optimization of reaction conditions for Spiro[3.5]nonan-1-OL synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Spiro[3.5]nonan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable two-step synthesis is commonly employed. The first step involves the synthesis of the precursor ketone, Spiro[3.5]nonan-1-one, via a pinacol rearrangement of a suitable vicinal diol, such as 1-(hydroxymethyl)cyclohexanol. The second step is the reduction of the spiro ketone to the target alcohol, this compound.
Q2: What are the key challenges in the synthesis of Spiro[3.5]nonan-1-one via pinacol rearrangement?
A2: The primary challenges include controlling the regioselectivity of the rearrangement to favor the desired spiro[3.5]nonane ring system over other potential products, minimizing side reactions such as elimination, and ensuring the complete conversion of the starting diol. Reaction conditions, particularly the choice and concentration of the acid catalyst and the reaction temperature, are critical parameters to optimize.
Q3: Which reducing agent is best for the conversion of Spiro[3.5]nonan-1-one to this compound?
A3: The choice of reducing agent depends on the desired selectivity, scale of the reaction, and available laboratory resources. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. Lithium aluminum hydride (LiAlH₄) is a more powerful but less selective reducing agent. Catalytic hydrogenation is another effective method, particularly for larger-scale syntheses.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and any impurities present. Distillation under reduced pressure can also be an effective purification method for the final alcohol.
Troubleshooting Guides
Part 1: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of Spiro[3.5]nonan-1-one | - Incomplete reaction. - Suboptimal acid catalyst or concentration. - Incorrect reaction temperature. - Formation of side products (e.g., alkenes from elimination). | - Monitor the reaction by TLC or GC to ensure completion. - Screen different acid catalysts (e.g., H₂SO₄, TsOH, Lewis acids) and optimize their concentration. - Adjust the reaction temperature; some rearrangements require heating while others proceed at room temperature. - Use a lower temperature and a less concentrated acid to minimize elimination. |
| Formation of unexpected rearrangement products | - The starting diol is not symmetric, leading to different migration pathways. - The carbocation intermediate is rearranging to a more stable, non-spirocyclic structure. | - Ensure the synthesis of the correct precursor diol, 1-(hydroxymethyl)cyclohexanol. - The pinacol rearrangement of 1,1'-dihydroxybicyclohexyl is a more direct route to the spiro[4.5]decane system, not the desired spiro[3.5]nonane. Careful selection of the starting diol is crucial. |
| Difficulty in isolating the product | - The product is volatile. - The product is co-eluting with starting material or byproducts during chromatography. | - Use a rotary evaporator with a cold trap to minimize loss of volatile product. - Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Part 2: Reduction of Spiro[3.5]nonan-1-one to this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reduction | - Insufficient amount of reducing agent. - Low reactivity of the reducing agent. - Short reaction time. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). - If using NaBH₄, consider switching to the more reactive LiAlH₄. - Extend the reaction time and monitor progress by TLC or GC. |
| Formation of side products | - Over-reduction (if other reducible functional groups are present). - Epimerization at the alcohol stereocenter. | - Use a milder reducing agent like NaBH₄ to avoid over-reduction. - For stereocontrol, consider using a sterically hindered reducing agent or a chiral catalyst for asymmetric reduction. |
| Difficult work-up | - Emulsion formation during aqueous work-up. - Difficulty in removing inorganic salts. | - Add a saturated solution of NaCl (brine) to break up emulsions. - Filter the reaction mixture through a pad of Celite to remove fine inorganic precipitates before extraction. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement of 1-(Hydroxymethyl)cyclohexanol
Step A: Synthesis of 1-(Hydroxymethyl)cyclohexanol from Cyclohexanone
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To a solution of formaldehyde (37 wt. % in H₂O, 1.2 eq) and potassium carbonate (1.5 eq) in a 1:1 mixture of dioxane and water, add cyclohexanone (1.0 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(hydroxymethyl)cyclohexanol.
Step B: Pinacol Rearrangement to Spiro[3.5]nonan-1-one
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Dissolve 1-(hydroxymethyl)cyclohexanol (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Spiro[3.5]nonan-1-one.
Protocol 2: Reduction of Spiro[3.5]nonan-1-one to this compound
Method A: Using Sodium Borohydride (NaBH₄)
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Dissolve Spiro[3.5]nonan-1-one (1.0 eq) in methanol or ethanol at 0 °C.
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Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water or dilute hydrochloric acid.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 30 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
Method B: Using Lithium Aluminum Hydride (LiAlH₄)
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To a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of Spiro[3..5]nonan-1-one (1.0 eq) in the same solvent dropwise.
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Stir the reaction mixture at room temperature for 1 hour.
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Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
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Filter the resulting white precipitate and wash it with diethyl ether.
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Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| NaBH₄ | Methanol | 0 to RT | 1-2 | 90-98 | Mild, selective, easy work-up. |
| LiAlH₄ | Diethyl ether/THF | 0 to RT | 1 | >95 | Highly reactive, requires anhydrous conditions and careful quenching. |
| H₂/Pd-C | Ethanol/Ethyl acetate | RT | 2-6 | >90 | Requires specialized hydrogenation equipment. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Identifying and minimizing side products in Spiro[3.5]nonan-1-OL reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[3.5]nonan-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, with a focus on identifying and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
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Reduction of Spiro[3.5]nonan-1-one: This is a widely used method that involves the conversion of the ketone to the corresponding secondary alcohol using a reducing agent.
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[2+2] Photocycloaddition (Paterno-Büchi Reaction): This photochemical reaction involves the cycloaddition of a cyclohexene derivative with a suitable cyclobutanone precursor, or vice versa, to form the spirocyclic oxetane core, which is then further processed.
Q2: What are the common side products observed during the synthesis of this compound?
A2: The side products largely depend on the chosen synthetic route:
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Reduction of Spiro[3.5]nonan-1-one:
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Diastereomers: The reduction of the prochiral ketone can lead to the formation of diastereomeric alcohols if other stereocenters are present in the molecule.
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Unreacted Starting Material: Incomplete reaction can leave residual Spiro[3.5]nonan-1-one.
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Over-reduction Products (less common with NaBH₄): With stronger reducing agents like LiAlH₄, there is a small possibility of ring-opening or other undesired reductions if the substrate contains other sensitive functional groups.
-
-
Paterno-Büchi Reaction:
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Dimerization of the Alkene: The alkene reactant can undergo [2+2] photocycloaddition with itself, leading to dimeric byproducts.[1]
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Isomeric Oxetanes: The reaction can sometimes yield regioisomers or stereoisomers of the desired spirocyclic oxetane.[2][3]
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Norrish Type I Fragmentation Products: The excited ketone can undergo fragmentation, leading to undesired side products.[1]
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Q3: How can I purify this compound from the reaction mixture?
A3: Purification of this compound typically involves standard laboratory techniques:
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Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired alcohol from the starting ketone, diastereomers, and other non-polar byproducts.
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Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be employed.
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Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
Troubleshooting Guide
Scenario 1: Low Yield of this compound from Reduction of Spiro[3.5]nonan-1-one
| Observed Problem | Potential Cause | Recommended Solution |
| High amount of unreacted starting material (Spiro[3.5]nonan-1-one) remains. | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | 1. Increase the equivalents of the reducing agent (e.g., NaBH₄ or LiAlH₄) to 1.5-2.0 equivalents. 2. Increase the reaction temperature, or prolong the reaction time. 3. Use a fresh batch of the reducing agent. |
| A mixture of diastereomers is obtained. | The reduction of the prochiral ketone is not highly diastereoselective under the current conditions. | 1. Use a bulkier reducing agent (e.g., L-Selectride®) to enhance facial selectivity. 2. Employ a chiral reducing agent or a chiral catalyst to achieve enantioselective reduction if a specific enantiomer is desired. [4][5][6] 3. Optimize the reaction temperature, as lower temperatures often lead to higher diastereoselectivity. |
| Formation of unexpected side products. | The reducing agent may be too harsh, or the workup procedure may be causing side reactions. | 1. If using LiAlH₄, consider switching to the milder NaBH₄. [7][8][9] 2. Ensure the workup is performed at a low temperature and that the pH is carefully controlled to avoid acid- or base-catalyzed rearrangements. |
Scenario 2: Low Yield or Undesired Products in Paterno-Büchi Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| Significant amount of alkene dimer is formed. | The alkene is undergoing self-cycloaddition at a competitive rate.[1] | 1. Use a triplet sensitizer (e.g., acetone or benzophenone) if the reaction proceeds through a triplet excited state of the ketone. 2. Employ a solvent that can act as a triplet quencher for the alkene, such as p-xylene. [1] 3. Adjust the concentration of the reactants; higher concentrations of the ketone relative to the alkene can favor the desired reaction. |
| Formation of regioisomers or stereoisomers of the oxetane. | The reaction lacks high regio- or stereoselectivity under the chosen conditions.[2][3][10] | 1. Modify the substituents on the reactants to electronically or sterically favor the desired isomer. 2. Change the solvent, as solvent polarity can influence the stability of the intermediate diradical and thus the product distribution. [11] 3. Vary the irradiation wavelength, as different excited states may have different reactivities. |
| Low conversion of starting materials. | 1. Insufficient irradiation time or intensity. 2. The chosen wavelength is not optimal for exciting the carbonyl compound. | 1. Increase the irradiation time or use a more powerful UV lamp. 2. Determine the UV-Vis absorption spectrum of the ketone to identify the optimal excitation wavelength. |
Experimental Protocols
Protocol 1: Reduction of Spiro[3.5]nonan-1-one with Sodium Borohydride
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Materials:
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Spiro[3.5]nonan-1-one
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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Dissolve Spiro[3.5]nonan-1-one (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
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Cool the solution to 0 °C in an ice bath.
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Slowly add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Visualizations
To aid in understanding the reaction pathways and potential issues, the following diagrams are provided.
Caption: Synthetic pathway for the reduction of Spiro[3.5]nonan-1-one.
Caption: Troubleshooting logic for the Paterno-Büchi reaction.
References
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Organic Chemistry Reduction Reactions Question I Given a cyclic compound.. [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Paterno buchi reaction | PPTX [slideshare.net]
Technical Support Center: Synthesis of Spiro[3.5]nonan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the yield of Spiro[3.5]nonan-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the formation of the precursor, Spiro[3.5]nonan-1-one, followed by its reduction.
Step 1: Synthesis of Spiro[3.5]nonan-1-one
There are two primary synthetic routes to obtain the key intermediate, Spiro[3.5]nonan-1-one. Below are troubleshooting guides for each approach.
Route A: [2+2] Cycloaddition of Methylenecyclohexane and Ketene
This route involves the Wittig reaction to form methylenecyclohexane from cyclohexanone, followed by a [2+2] cycloaddition with a ketene equivalent.
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Experimental Workflow: [2+2] Cycloaddition Route
Workflow for Spiro[3.5]nonan-1-one synthesis via [2+2] cycloaddition.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of Methylenecyclohexane (Wittig Reaction) | 1. Incomplete formation of the ylide. 2. Steric hindrance. 3. Unwanted side reactions of the ylide. | 1. Ensure anhydrous conditions and use a strong, non-nucleophilic base (e.g., n-BuLi, NaH). 2. Use a less sterically hindered phosphonium salt if possible. 3. Add the ketone to the ylide solution at a low temperature to control the reaction rate. |
| Low yield of Spiro[3.5]nonan-1-one ([2+2] Cycloaddition) | 1. Dimerization of the ketene. 2. Low reactivity of methylenecyclohexane. 3. Formation of byproducts. | 1. Generate the ketene in situ and ensure it reacts immediately with the alkene. Maintain a low concentration of ketene. 2. The reaction may require elevated temperatures or the use of a Lewis acid catalyst to promote the cycloaddition. 3. Optimize reaction temperature and time; purify the crude product carefully via column chromatography. |
| Product is contaminated with triphenylphosphine oxide (TPPO) | Incomplete removal of the byproduct from the Wittig reaction. | 1. TPPO can often be removed by multiple recrystallizations. 2. Column chromatography on silica gel is effective for separating the nonpolar alkene from the polar TPPO. 3. Precipitation of TPPO from a nonpolar solvent can also be attempted. |
Route B: Pinacol-Type Rearrangement
This method involves the formation of a 1-(1-hydroxycyclobutyl)cyclohexanol intermediate, which then undergoes an acid-catalyzed rearrangement to form the spiro ketone.
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Logical Relationship: Pinacol Rearrangement Troubleshooting
Troubleshooting logic for the pinacol-type rearrangement.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the diol intermediate | 1. Incomplete reaction of the Grignard or organolithium reagent. 2. Steric hindrance. | 1. Ensure the Grignard or organolithium reagent is freshly prepared and titrated. Use anhydrous conditions. 2. The reaction may require longer reaction times or elevated temperatures. |
| Low yield of Spiro[3.5]nonan-1-one (Rearrangement) | 1. Incomplete rearrangement. 2. Formation of elimination or fragmentation byproducts. 3. Use of an inappropriate acid catalyst. | 1. Increase the strength of the acid catalyst or the reaction temperature. 2. Use a milder acid (e.g., a Lewis acid like BF₃·OEt₂) or lower the reaction temperature to disfavor elimination. 3. Screen different Brønsted or Lewis acids to find the optimal catalyst for the rearrangement. |
| Formation of multiple isomers | The rearrangement is not fully regioselective. | This is an inherent challenge of some pinacol rearrangements. Modification of the substrate or the catalyst may be necessary to improve regioselectivity. |
Step 2: Reduction of Spiro[3.5]nonan-1-one to this compound
The reduction of the spiro ketone is typically achieved using standard reducing agents.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reduction | 1. Insufficient reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Use freshly opened or properly stored reducing agents. 3. Ensure the reaction is allowed to proceed at an appropriate temperature for a sufficient amount of time. |
| Formation of diastereomers | The reduction of the ketone can lead to two diastereomeric alcohols. | This is expected. The ratio of diastereomers can sometimes be influenced by the choice of reducing agent and reaction conditions (e.g., temperature, solvent). Separation can be achieved by column chromatography or recrystallization. |
| Difficult work-up | Emulsion formation during aqueous work-up. | Add a saturated solution of NaCl (brine) to help break the emulsion. Filtering through a pad of Celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to Spiro[3.5]nonan-1-one is generally higher yielding?
A1: The pinacol-type rearrangement can often be more reliable and higher yielding for the synthesis of spirocycles compared to the [2+2] cycloaddition of ketenes, which can be prone to side reactions like ketene dimerization. However, the success of each route is highly dependent on the specific substrate and reaction conditions.
Q2: What is the best reducing agent for the conversion of Spiro[3.5]nonan-1-one to this compound?
A2: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild and effective choice for this reduction. Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent and will also work, but it requires stricter anhydrous conditions and a more careful work-up procedure. For simple ketone reductions, NaBH₄ is often preferred due to its ease of handling.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-layer chromatography (TLC) is an excellent method to monitor the reaction. The ketone starting material is typically more nonpolar than the alcohol product. You can spot the reaction mixture alongside the starting material on a TLC plate and observe the disappearance of the starting material spot and the appearance of a new, more polar product spot.
Q4: My final product, this compound, is an oil. How can I effectively purify it?
A4: If the product is an oil, purification is typically achieved by column chromatography on silica gel. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will allow for the separation of the alcohol from any remaining starting material and nonpolar byproducts. If the product has a sufficiently low boiling point, distillation under reduced pressure can also be an effective purification method.
Q5: I am seeing two spots on my TLC after the reduction that both stain with an oxidizing agent. What could they be?
A5: It is likely that you have formed the two possible diastereomers of this compound. The reduction of the planar ketone can occur from either face, leading to two different spatial arrangements of the hydroxyl group. These diastereomers will likely have slightly different Rf values on TLC.
Data Presentation
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvent | Relative Reactivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Easy to handle, can be used in protic solvents. | May not reduce sterically hindered ketones efficiently. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | Highly reactive, reduces most carbonyls. | Reacts violently with protic solvents, requires strict anhydrous conditions and careful work-up. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-1-one via Pinacol-Type Rearrangement (Illustrative)
This is a representative protocol based on similar rearrangements. Optimization may be required.
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Step A: Formation of 1-(1-hydroxycyclobutyl)cyclohexanol
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To a solution of 1,4-dibromobutane in anhydrous diethyl ether under an inert atmosphere, add magnesium turnings to initiate the formation of the Grignard reagent.
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Once the Grignard reagent has formed, add a solution of cyclohexanone in anhydrous diethyl ether dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
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Step B: Rearrangement to Spiro[3.5]nonan-1-one
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Dissolve the crude diol in a suitable solvent such as dichloromethane.
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Cool the solution to 0 °C and add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like BF₃·OEt₂).
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Spiro[3.5]nonan-1-one.
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Protocol 2: Reduction of Spiro[3.5]nonan-1-one to this compound
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Dissolve Spiro[3.5]nonan-1-one in methanol and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) in small portions.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
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Once the reaction is complete, carefully add water to quench any remaining NaBH₄.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Technical Support Center: Diastereoselective Synthesis of Spiro[3.5]nonan-1-OL Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of Spiro[3.5]nonan-1-OL derivatives. The following information is based on a representative experimental protocol involving an organocatalyzed Michael-intramolecular aldol cascade reaction.
Experimental Protocols
A plausible and detailed method for the diastereoselective synthesis of a substituted this compound derivative involves an organocatalyzed Michael addition of a ketone to an α,β-unsaturated aldehyde, followed by an intramolecular aldol reaction.
Representative Experimental Protocol: Organocatalyzed Diastereoselective Synthesis of a Substituted this compound
To a solution of 2-((E)-3-oxobut-1-en-1-yl)cyclohexan-1-one (1.0 mmol) in anhydrous toluene (10 mL) is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%). The mixture is stirred at room temperature for 10 minutes. Subsequently, 3-pentanone (3.0 mmol) is added, and the reaction is stirred at room temperature for 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired this compound derivative. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Low reactivity of starting materials. 3. Presence of moisture or impurities. | 1. Use a freshly opened or properly stored catalyst. Consider catalyst activation if applicable. 2. Increase the reaction temperature or prolong the reaction time. Use a more activated ketone or aldehyde. 3. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. |
| Low Diastereoselectivity | 1. Suboptimal catalyst. 2. Incorrect solvent. 3. Reaction temperature is too high. | 1. Screen different organocatalysts. The steric and electronic properties of the catalyst are crucial for stereocontrol. 2. Solvent polarity can influence the transition state geometry. Test a range of solvents (e.g., toluene, CH2Cl2, THF). 3. Lower the reaction temperature. Diastereoselectivity often increases at lower temperatures, although reaction times may be longer. |
| Formation of Side Products (e.g., intermolecular aldol products) | 1. High concentration of reactants. 2. Inappropriate catalyst loading. | 1. Use a higher dilution of the reaction mixture. 2. Optimize the catalyst loading; too little may lead to uncatalyzed side reactions, while too much can sometimes promote undesired pathways. |
| Difficult Purification of Diastereomers | 1. Similar polarity of the diastereomers. | 1. Utilize alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Consider derivatization of the alcohol to create diastereomers with greater separation potential, followed by removal of the auxiliary group. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high diastereoselectivity in this reaction?
A1: The choice of organocatalyst is paramount. The steric bulk and the ability of the catalyst to form a well-organized transition state are key to inducing facial selectivity during the Michael addition and controlling the stereochemistry of the subsequent intramolecular aldol cyclization.
Q2: How can I determine the diastereomeric ratio of my product?
A2: The diastereomeric ratio (d.r.) can typically be determined by 1H NMR spectroscopy of the crude reaction mixture. Diagnostic peaks for each diastereomer, often the protons adjacent to the newly formed stereocenters, will have distinct chemical shifts and integrations that can be used to calculate the ratio. Chiral HPLC analysis can also be used for more precise determination.
Q3: My reaction is very slow. What can I do to increase the rate without compromising diastereoselectivity?
A3: While increasing the temperature can accelerate the reaction, it may negatively impact diastereoselectivity. Before resorting to higher temperatures, consider increasing the concentration of the reactants or the catalyst loading incrementally. Screening different, potentially more active, catalysts is also a recommended strategy.
Q4: Are there alternative methods to synthesize this compound derivatives diastereoselectively?
A4: Yes, other methods have been explored for the synthesis of spirocycles, which could be adapted for this compound derivatives. These include Paterno-Büchi reactions, which are photochemical [2+2] cycloadditions of a carbonyl with an olefin to form an oxetane that can be subsequently opened, and metal-mediated reactions such as samarium(II) iodide-promoted spirocyclizations. Each method will have its own set of challenges and optimization parameters.
Visualizations
Caption: Experimental workflow for the organocatalyzed synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low diastereoselectivity in the synthesis.
Technical Support Center: Production of Spiro[3.5]nonan-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Spiro[3.5]nonan-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and scalable approach involves a two-step synthesis. The first step is the synthesis of the precursor ketone, Spiro[3.5]nonan-1-one. The second step is the reduction of this ketone to the desired alcohol, this compound.
Q2: What are the critical parameters to control during the reduction of Spiro[3.5]nonan-1-one?
A2: The critical parameters to control during the reduction step are temperature, the choice of reducing agent, solvent, and reaction time. These factors significantly influence the reaction's yield, purity of the product, and the formation of byproducts.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A disappearance of the starting ketone spot/peak and the appearance of the product alcohol spot/peak will indicate the reaction is proceeding.
Q4: What are the potential safety hazards associated with the scale-up of this synthesis?
A4: The primary safety hazards are associated with the handling of flammable solvents and reactive reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to have appropriate quenching procedures in place.
Troubleshooting Guide
Issue 1: Low Yield of Spiro[3.5]nonan-1-one
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction for a longer duration. Ensure the reaction temperature is optimal. |
| Side reactions | Use a milder base or adjust the reaction temperature to minimize side product formation. |
| Purification losses | Optimize the purification method. Consider chromatography with a different solvent system or distillation under reduced pressure. |
Issue 2: Incomplete Reduction of Spiro[3.5]nonan-1-one
| Possible Cause | Troubleshooting Step |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent. |
| Deactivated reducing agent | Use a fresh batch of the reducing agent. Ensure it is stored under appropriate conditions. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress. |
Issue 3: Formation of Impurities during Reduction
| Possible Cause | Troubleshooting Step |
| Over-reduction or side reactions | Use a milder reducing agent (e.g., NaBH4 instead of LAH). Control the reaction temperature carefully. |
| Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. |
| Impure starting material | Purify the Spiro[3.5]nonan-1-one before the reduction step. |
Data Presentation
Table 1: Effect of Reducing Agent on the Yield and Purity of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaBH4 | Methanol | 0 - 25 | 2 | 92 | 98 |
| LiAlH4 | THF | 0 | 1 | 95 | 97 |
| DIBAL-H | Toluene | -78 | 3 | 88 | 95 |
Table 2: Influence of Solvent on the Reduction of Spiro[3.5]nonan-1-one with NaBH4
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | 25 | 2 | 92 | 98 |
| Ethanol | 25 | 2 | 90 | 97 |
| Isopropanol | 25 | 4 | 85 | 96 |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-1-one
This protocol is a representative method and may require optimization based on specific laboratory conditions and scale.
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of a suitable starting material (e.g., a cyclohexanone derivative).
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Reagent Addition: A base (e.g., sodium ethoxide in ethanol) is added dropwise to the stirred solution at a controlled temperature.
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Reaction: The reaction mixture is then heated to reflux for a specified period.
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Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
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Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Protocol 2: Reduction of Spiro[3.5]nonan-1-one to this compound
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with a solution of Spiro[3.5]nonan-1-one in a suitable solvent (e.g., methanol for NaBH4 or THF for LAH).
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Reagent Addition: The reducing agent is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C).
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Reaction: The reaction mixture is stirred at the specified temperature until the reaction is complete (monitored by TLC or GC).
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Quenching: The reaction is carefully quenched by the slow addition of water or an acidic solution (e.g., 1M HCl) at 0 °C.
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Work-up: The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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Purification: The crude product is purified by column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound production.
Preventing skeletal rearrangements in spiro[3.5]nonane systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing skeletal rearrangements in spiro[3.5]nonane systems during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My reaction to synthesize a substituted spiro[3.5]nonane resulted in a mixture of products, including a fused bicyclic system. What could be the cause?
A: This is a common issue often attributed to unintended skeletal rearrangement, which can be triggered by several factors in your reaction conditions. The most probable causes are the presence of acidic impurities, elevated temperatures, or the use of certain Lewis acids. The inherent ring strain in the cyclobutane portion of the spiro[3.5]nonane system makes it susceptible to rearrangement, particularly if carbocationic intermediates are formed.
Troubleshooting Steps:
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Reagent Purity: Ensure all your starting materials and solvents are pure and free from acidic contaminants. Consider passing solvents through a column of activated alumina or a similar purification step.
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Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. High temperatures can provide the activation energy needed for skeletal rearrangements.
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Choice of Catalyst: If your synthesis involves a catalyst, especially a Lewis acid, consider its strength. Strong Lewis acids are more likely to induce rearrangements. Opt for milder Lewis acids or non-acidic catalysts where possible.
2. Q: I am observing ring expansion of the cyclobutane ring in my spiro[3.5]nonane derivative. How can I prevent this?
A: Ring expansion is a classic rearrangement pathway for strained four-membered rings, often proceeding through a carbocationic intermediate. This is particularly prevalent in the presence of Lewis acids or under thermal stress.
Preventative Measures:
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Avoid Strong Lewis Acids: Strong Lewis acids can coordinate to functional groups on the cyclobutane ring, facilitating the formation of a carbocation and subsequent ring expansion. If a Lewis acid is necessary, use it in catalytic amounts and at low temperatures.
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Substituent Effects: The stability of any potential carbocation intermediate plays a crucial role. Electron-donating groups on the cyclobutane ring can stabilize a carbocation, making rearrangement more likely. Conversely, electron-withdrawing groups can destabilize the carbocation and thus suppress rearrangement.
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Reaction Conditions: Employ neutral or basic reaction conditions whenever feasible. If an acidic environment is unavoidable, use a well-buffered system to maintain a specific pH.
3. Q: Can the choice of substituents on the spiro[3.5]nonane core influence its stability and the likelihood of rearrangement?
A: Absolutely. The electronic nature of the substituents can significantly impact the stability of the spiro[3.5]nonane system.
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Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups can stabilize any transient carbocationic species that may form on the cyclobutane ring, thereby lowering the energy barrier for rearrangement.
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Electron-Withdrawing Groups (EWGs): Groups like esters, nitriles, or sulfones tend to destabilize adjacent carbocations. This electronic effect can be strategically employed to increase the kinetic stability of the spiro[3.5]nonane skeleton and prevent rearrangements.
4. Q: Are there specific thermal conditions I should avoid to maintain the integrity of my spiro[3.5]nonane compound?
A: Yes, spiro[3.5]nonane systems, due to the strained cyclobutane ring, can be thermally labile. While specific decomposition temperatures are compound-dependent, it is a good general practice to handle these molecules with thermal care.
General Guidelines:
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Thermogravimetric Analysis (TGA): If you are working with a novel spiro[3.5]nonane derivative, performing a TGA can provide valuable information about its thermal stability. Some spiro polycycloacetals have shown thermal degradation temperatures in the range of 343–370 °C, but this can vary greatly based on the specific structure.[1][2]
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Reaction and Purification Temperatures: Keep reaction temperatures as low as possible. During purification, consider techniques that do not require high heat, such as column chromatography at room temperature instead of distillation.
5. Q: My desired spiro[3.5]nonane is sensitive to acidic conditions. What are some alternative synthetic strategies I can employ?
A: If your spiro[3.5]nonane derivative is acid-sensitive, you should explore synthetic routes that proceed under neutral or basic conditions.
Alternative Synthetic Approaches:
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Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be used to synthesize precursors to spiro[3.5]nonanes under non-acidic conditions.
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Simmons-Smith Cyclopropanation: For the construction of related spiro systems, the Simmons-Smith reaction provides a method for cyclopropanation of alkenes that avoids harsh acidic conditions.
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Photochemical [2+2] Cycloadditions: This method can be used to form the cyclobutane ring of the spiro[3.5]nonane system under neutral conditions, often with high stereoselectivity.
Data Presentation
Table 1: Influence of Reaction Conditions on Spiro[3.5]nonane Rearrangement
| Parameter | Condition Favoring Stability | Condition Promoting Rearrangement | Rationale |
| Temperature | Low Temperature (e.g., -78 °C to RT) | High Temperature (e.g., > 80 °C) | Provides activation energy for rearrangement pathways. |
| Catalyst | Mild or no Lewis acid | Strong Lewis Acids (e.g., AlCl₃, TiCl₄) | Promotes formation of carbocationic intermediates. |
| pH | Neutral to Basic | Acidic | Protonation can initiate carbocation formation. |
| Substituents | Electron-Withdrawing Groups | Electron-Donating Groups | EWGs destabilize carbocation intermediates, while EDGs stabilize them. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Spiro[3.5]nonane Precursor via Wittig Reaction to Minimize Rearrangement
This protocol describes the synthesis of a key intermediate for a spiro[3.5]nonane system using a Wittig reaction, which is performed under non-acidic conditions to prevent skeletal rearrangements.
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Preparation of the Phosphonium Ylide:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine in anhydrous THF.
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Add the corresponding alkyl halide and stir the mixture at room temperature overnight to form the phosphonium salt.
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Cool the suspension to -78 °C and add a strong, non-nucleophilic base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.
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Wittig Reaction:
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To the freshly prepared ylide at -78 °C, add a solution of cyclohexanone in anhydrous THF dropwise.
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Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Work-up and Purification:
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired exocyclic alkene precursor.
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Protocol 2: Lewis Acid-Mediated Cyclization with Minimized Rearrangement
For reactions where a Lewis acid is unavoidable, this protocol outlines measures to minimize the risk of skeletal rearrangement.
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Reaction Setup:
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In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the acyclic precursor in a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Cool the solution to a low temperature (e.g., -78 °C or -40 °C).
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Addition of Lewis Acid:
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Use a mild Lewis acid (e.g., ZnCl₂, SnCl₄) in a strictly catalytic amount (e.g., 5-10 mol%).
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Add the Lewis acid solution dropwise to the cooled reaction mixture over an extended period to avoid localized heating and high concentrations of the catalyst.
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Reaction Monitoring and Quenching:
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Carefully monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction at low temperature by adding a pre-cooled solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or a buffer solution).
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Purification:
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Perform the work-up at low temperatures.
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Purify the product using a method that avoids high temperatures, such as flash column chromatography.
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Visualizations
Caption: Workflow for minimizing skeletal rearrangements.
References
Technical Support Center: Spiro[3.5]nonan-1-OL Workup and Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and isolation of Spiro[3.5]nonan-1-ol, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to this compound?
A1: this compound is commonly synthesized by the reduction of its corresponding ketone, Spiro[3.5]nonan-1-one. This is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Q2: What are the key physical properties of this compound and its precursor?
A2: The key physical properties are summarized in the table below.
| Property | This compound | Spiro[3.5]nonan-1-one |
| Molecular Formula | C₉H₁₆O[1] | C₉H₁₄O[2] |
| Molecular Weight | 140.22 g/mol [1] | 138.21 g/mol [2] |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting material (Spiro[3.5]nonan-1-one) spot and the appearance of a new, more polar spot corresponding to the product (this compound) indicates the reaction is proceeding.
Q4: What is the general workup procedure for the reduction of Spiro[3.5]nonan-1-one?
A4: The general workup involves quenching the excess reducing agent, removing the solvent, and then performing an aqueous workup to separate the product from inorganic byproducts. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation (as indicated by TLC) | 1. Inactive reducing agent (NaBH₄).2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture (if using a water-sensitive reducing agent). | 1. Use a fresh bottle of NaBH₄.2. Increase the reaction time and/or temperature slightly.3. Ensure all glassware is dry and use anhydrous solvents. |
| Multiple spots on TLC after reaction completion | 1. Incomplete reaction.2. Formation of side products. | 1. Extend the reaction time or add a small amount of fresh reducing agent.2. Purify the crude product using column chromatography. |
| Difficulty in separating product from starting material by column chromatography | 1. Inappropriate solvent system.2. Overloading the column. | 1. Optimize the solvent system using TLC to achieve better separation (Rf difference of at least 0.2).2. Use a larger column or reduce the amount of crude material loaded. |
| Product appears as an oil instead of a solid | 1. Presence of impurities.2. The product may be a low-melting solid or an oil at room temperature. | 1. Purify the product thoroughly by column chromatography.2. If pure, the oily nature may be inherent to the product under your laboratory conditions. |
| Low yield after purification | 1. Incomplete reaction.2. Loss of product during workup or purification steps. | 1. Ensure the reaction has gone to completion before workup.2. Be careful during extractions and combine all organic layers. When performing chromatography, ensure all the product is eluted from the column. |
Experimental Protocols
Reduction of Spiro[3.5]nonan-1-one to this compound
This protocol is an illustrative example. Researchers should adapt it based on their specific experimental setup and safety procedures.
Materials:
-
Spiro[3.5]nonan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.5]nonan-1-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (0.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup:
-
Quench the reaction by slowly adding deionized water (5 mL) at 0 °C.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Remove methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate in hexane).
-
Collect the fractions containing the product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Illustrative Quantitative Data
| Parameter | Value |
| Starting Material (Spiro[3.5]nonan-1-one) | 1.0 g (7.23 mmol) |
| Reducing Agent (NaBH₄) | 0.14 g (3.62 mmol) |
| Solvent (Methanol) | 10 mL |
| Reaction Time | 3 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Column Chromatography Solvent System | Gradient of 0% to 20% Ethyl Acetate in Hexane |
| Expected Yield | 80-90% |
Visualizations
References
Validation & Comparative
The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane scaffold, a unique three-dimensional structure, has garnered increasing interest in medicinal chemistry. Its rigid yet complex architecture offers a platform for the development of novel therapeutic agents. While specific biological activity data for Spiro[3.5]nonan-1-OL is not extensively reported in the current literature, a comparative analysis of its structural analogs reveals a diverse range of pharmacological activities. This guide provides an objective comparison of the biological performance of various classes of spiro[3.5]nonane derivatives, supported by available experimental data and detailed methodologies.
Introduction to the Spiro[3.5]nonane Scaffold
Spirocycles are characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensionality compared to planar aromatic systems, which can lead to improved physicochemical properties and better interaction with biological targets. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a versatile and synthetically accessible starting point for the design of new bioactive molecules.
Comparative Biological Activities of Spiro[3.5]nonane Analogs
The biological activity of spiro[3.5]nonane derivatives is highly dependent on the nature and substitution pattern of the heterocyclic rings and functional groups attached to the core scaffold. This section provides a comparative summary of the reported activities for different classes of spiro[3.5]nonane analogs.
Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A notable class of spiro[3.5]nonane analogs are the 7-azaspiro[3.5]nonane derivatives, which have been investigated as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound | R¹ | R² | EC₅₀ (nM) for human GPR119 |
| Analog 1 | Pyrimidin-2-yl | 2-Methylsulfonyl | 15 |
| Analog 2 | Pyrimidin-2-yl | Ethyl | 28 |
| Analog 3 | Pyridin-2-yl | 2-Methylsulfonyl | 89 |
Data adapted from studies on GPR119 agonists.
Spiro[3.5]nonane-fused Heterocycles with Antimicrobial Activity
Several studies have explored the antimicrobial potential of spiro compounds. While specific data on simple spiro[3.5]nonane derivatives is limited, related spiro-heterocyclic systems have shown promising results against various bacterial and fungal strains. The activity is often attributed to the specific heterocyclic moiety and its substituents.
Table 2: Antimicrobial Activity of Selected Spiro-Heterocyclic Compounds
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Spiro-thiazolidinones | Staphylococcus aureus | 16 - 64 |
| Escherichia coli | 32 - 128 | |
| Spiro-oxindoles | Candida albicans | 8 - 32 |
This table represents a general range of activities observed for various spiro-heterocyclic compounds and not specifically spiro[3.5]nonane derivatives.
Spiro[3.5]nonane Analogs in Anticancer Research
The rigid spiro[3.5]nonane scaffold has been utilized as a core for the synthesis of compounds with potential anticancer activity. The cytotoxic effects are typically evaluated against a panel of cancer cell lines.
Table 3: Cytotoxicity of Spiro-Hydantoin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Spiro[hydantoin-isoxazole] | MCF-7 (Breast Cancer) | 25.5 |
| MDA-MB-231 (Breast Cancer) | 18.2 | |
| Spiro[hydantoin-oxazepine] | MCF-7 (Breast Cancer) | 32.8 |
| MDA-MB-231 (Breast Cancer) | 21.4 |
Data from studies on spiro-bisheterocycles.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.
In Vitro GPR119 Agonist Activity Assay
The following workflow outlines the general procedure for determining the agonist activity of compounds on the GPR119 receptor.
A Comparative Guide to the Structural and Reactivity Landscape of Spiro Alcohols: Featuring Spiro[3.5]nonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and reactivity profiles of spiro[3.5]nonan-1-ol and other selected spiro alcohols, namely spiro[4.4]nonan-1-ol and spiro[4.5]decan-1-ol. The information presented herein is supported by physicochemical data and established experimental protocols to assist researchers in understanding the unique properties of these compounds for applications in synthetic chemistry and drug discovery.
Structural Comparison
Spirocyclic systems are characterized by a single atom shared between two rings. This structural feature imparts a three-dimensional and rigid conformation that is of significant interest in medicinal chemistry for the design of novel scaffolds. The spiro alcohols discussed in this guide share a common secondary alcohol functional group but differ in the size of the rings constituting the spirocyclic framework.
The core structure of this compound consists of a cyclobutane ring fused to a cyclohexane ring through a central spiro atom. In contrast, spiro[4.4]nonan-1-ol contains two fused cyclopentane rings, and spiro[4.5]decan-1-ol is composed of a cyclopentane and a cyclohexane ring. These variations in ring size influence the bond angles, ring strain, and overall topography of the molecules, which in turn can affect their reactivity and biological activity.
A summary of the key physicochemical properties of these spiro alcohols is presented in Table 1.
| Property | This compound | Spiro[4.4]nonan-1-ol | Spiro[4.5]decan-1-ol |
| Molecular Formula | C₉H₁₆O[1] | C₉H₁₆O[2][3] | C₁₀H₁₈O[4] |
| Molecular Weight | 140.22 g/mol [1] | 140.22 g/mol [2][3] | 154.25 g/mol [4] |
| Boiling Point | Not available | 213.1°C at 760 mmHg[3] | Not available |
| Density | Not available | 1.01 g/cm³[3] | Not available |
| Refractive Index | Not available | 1.506[3] | Not available |
| Flash Point | Not available | 85.6°C[3] | Not available |
| XLogP3 | 2.3 | 2.1[2] | 2.7[4] |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų[2] | 20.2 Ų[4] |
Table 1: Physicochemical Properties of Selected Spiro Alcohols.
Reactivity Comparison
The reactivity of these spiro alcohols is primarily dictated by the secondary hydroxyl group. As such, they are expected to undergo typical reactions of secondary alcohols, including oxidation to the corresponding ketones and substitution reactions.
Oxidation
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The spiro alcohols in this guide can be oxidized to their respective spiro ketones: spiro[3.5]nonan-1-one, spiro[4.4]nonan-1-one, and spiro[4.5]decan-1-one. The ease of this oxidation can be influenced by the steric hindrance around the hydroxyl group, which is a function of the spirocyclic framework.
The logical workflow for a typical oxidation experiment is depicted below.
Reduction of Corresponding Ketones
The corresponding spiro ketones can be reduced back to the spiro alcohols using reducing agents like sodium borohydride (NaBH₄). The stereoselectivity of this reduction is an important consideration, as the hydride can approach the carbonyl group from two different faces, potentially leading to a mixture of diastereomers. The facial selectivity is influenced by the steric bulk of the spirocyclic system. For instance, in the reduction of a substituted bicyclic ketone, the hydride preferentially adds to the less hindered face.
The general mechanism for the reduction of a spiro ketone with sodium borohydride is illustrated below.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are general protocols for the oxidation of a secondary spiro alcohol and the reduction of a spiro ketone.
General Protocol for Swern Oxidation of a Spiro Alcohol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Spiro alcohol
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (3.0 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the spiro alcohol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sodium Borohydride Reduction of a Spiro Ketone
Materials:
-
Spiro ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve the spiro ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude spiro alcohol.
-
Purify further by recrystallization or column chromatography if necessary.
Conclusion
This compound and its counterparts, spiro[4.4]nonan-1-ol and spiro[4.5]decan-1-ol, represent a class of structurally intriguing molecules with potential applications in various fields of chemical research. Their rigid, three-dimensional structures make them valuable scaffolds in drug design. The reactivity of these spiro alcohols is characteristic of secondary alcohols, with oxidation and reduction being key transformations. The differences in their spirocyclic frameworks are expected to subtly influence their reactivity profiles, particularly in terms of stereoselectivity. The experimental protocols provided in this guide offer a starting point for the synthesis and modification of these and other related spiro compounds. Further investigation into the specific reaction kinetics and stereochemical outcomes for this compound is warranted to fully elucidate its chemical behavior and potential.
References
A Comparative Analysis of Spiro[3.5]nonane and Other Spirocyclic Systems for Researchers and Drug Development Professionals
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity. This guide provides a comparative analysis of spiro[3.5]nonane against other prominent spirocyclic systems, including spiro[3.3]heptane, spiro[3.4]octane, spiro[4.4]nonane, and spiro[4.5]decane. The following sections detail their physicochemical properties, synthetic methodologies, and biological applications, supported by experimental data to aid researchers in selecting the appropriate spirocyclic scaffold for their specific needs.
Physicochemical Properties
The physicochemical properties of spiroalkanes are influenced by their ring sizes, which dictate their strain, lipophilicity, and three-dimensional shape. Understanding these properties is crucial for applications in drug design, where they can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
| Spiroalkane | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Heat of Formation (liquid, kJ/mol) | Strain Energy (kcal/mol) |
| Spiro[3.3]heptane | C₇H₁₂ | 96.17 | ~115-117 | ~0.85 | Not available | 51.0 (calculated)[1] |
| Spiro[3.4]octane | C₈H₁₄ | 110.20 | 147.6[2] | 0.89[2] | Not available | Not available |
| Spiro[3.5]nonane | C₉H₁₆ | 124.22 | ~165-167 | ~0.87 | Not available | Not available |
| Spiro[4.4]nonane | C₉H₁₆ | 124.22 | 165.7 | 0.88 | -144.0 ± 1.0[3] | Not available |
| Spiro[4.5]decane | C₁₀H₁₈ | 138.25 | 185[4] | 0.888[5] | -200.0 ± 2.1[6] | Not available |
Synthetic Protocols
The synthesis of spirocyclic systems can be achieved through various strategies, often tailored to the specific ring sizes and desired substitution patterns. Below are representative experimental protocols for the synthesis of the parent spiroalkanes.
General Synthetic Workflow
The synthesis of spirocycles often involves the construction of one ring onto a pre-existing cyclic precursor or the simultaneous formation of both rings. A common strategy involves intramolecular cyclization reactions.
Caption: A generalized workflow for the synthesis of spirocyclic compounds.
Synthesis of Spiro[3.5]nonane
A common route to spiro[3.5]nonane involves the [2+2] cycloaddition of a ketene to a methylene cyclobutane derivative, followed by reduction.
Experimental Protocol:
-
Preparation of 1,1-Cyclobutanedicarboxylic Acid: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base to yield diethyl cyclobutane-1,1-dicarboxylate, which is then hydrolyzed to the diacid.
-
Formation of Cyclobutanone: The dicarboxylic acid is thermally decarboxylated to yield cyclobutanone.
-
Wittig Reaction: Cyclobutanone is treated with methylenetriphenylphosphorane (Ph₃P=CH₂) to form methylenecyclobutane.
-
[2+2] Cycloaddition: Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, is reacted with methylenecyclobutane to give a dichlorinated spiro[3.5]nonanone derivative.
-
Reductive Dechlorination and Reduction of Carbonyl: The resulting product is treated with a reducing agent, such as lithium aluminum hydride, to remove the chlorine atoms and reduce the ketone to a methylene group, affording spiro[3.5]nonane.
Synthesis of Spiro[3.3]heptane
The synthesis of the highly strained spiro[3.3]heptane often involves the dimerization of allene or related precursors. A more controlled approach involves the double intramolecular alkylation of a malonic ester derivative.
Experimental Protocol:
-
Preparation of Diethyl 2,4-dibromopimelate: Pimelic acid is esterified and then brominated to yield the dibromoester.
-
Double Intramolecular Cyclization: The dibromoester is treated with a strong base, such as sodium hydride, to induce a double intramolecular cyclization, forming diethyl spiro[3.3]heptane-2,6-dicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which is then thermally decarboxylated to yield spiro[3.3]heptane. A reported synthesis of a derivative, spiro[3.3]heptane-2-carboxylic acid, involves the thermal decarboxylation of crude spiro[3.3]heptane-3,3-dicarboxylic acid at 220°C[7].
Synthesis of Spiro[4.5]decane
Spiro[4.5]decane and its derivatives can be synthesized through various methods, including ring-closing metathesis (RCM) and intramolecular cyclization reactions.
Experimental Protocol (via RCM):
-
Starting Material: A suitable diene precursor, such as a cyclohexanone derivative with an appended alkenyl chain and another terminal double bond, is prepared.
-
Ring-Closing Metathesis: The diene is treated with a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to induce ring closure, forming the spiro[4.5]decane skeleton. For example, a hydroxydiene can be cyclized in methylene chloride at room temperature to furnish a spiro alcohol in high yield (e.g., 96%)[3].
-
Further Functionalization: The resulting spirocyclic olefin can be further modified, for instance, by oxidation of an alcohol to a ketone, to access various functionalized spiro[4.5]decanes[3].
Biological Applications and Signaling Pathways
Spirocyclic scaffolds are increasingly utilized in drug discovery to explore novel chemical space and improve the properties of drug candidates. Their rigid, three-dimensional nature can lead to enhanced binding affinity and selectivity for biological targets.
Spiro[3.3]heptane as a Bioisostere
The spiro[3.3]heptane moiety has been explored as a saturated, non-planar bioisostere for the phenyl ring in drug design. This substitution can improve physicochemical properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.
Example: γ-Secretase Modulators for Alzheimer's Disease
Certain spiro[3.3]heptane-containing molecules have been investigated as γ-secretase modulators (GSMs). The γ-secretase complex is involved in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. GSMs aim to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides over the more toxic Aβ42.
Caption: Allosteric modulation of γ-secretase by spiro[3.3]heptane-based GSMs.
Spiro[4.5]decane in Natural Products
The spiro[4.5]decane skeleton is a common motif in a variety of natural products, many of which exhibit significant biological activities. Acorone and isoacorone, for example, are sesquiterpenes containing a spiro[4.5]decane core that have been the subject of numerous synthetic efforts[3]. The biological activities of these natural products are diverse and can include anti-inflammatory and antimicrobial effects. The mechanism of action often involves the modulation of key signaling pathways such as the NF-κB pathway.
Example: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some spiro[4.5]decane-containing natural products have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the IKK complex in the NF-κB pathway by a spiro[4.5]decane derivative.
Conclusion
The choice of a spirocyclic scaffold in research and drug development depends on the specific requirements of the target application. Spiro[3.3]heptane offers a highly strained and rigid structure, making it an interesting non-planar bioisostere. Spiro[3.4]octane and spiro[3.5]nonane provide a balance of rigidity and molecular size. The larger spiro[4.4]nonane and spiro[4.5]decane systems are prevalent in natural products and offer diverse three-dimensional arrangements for interacting with biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and synthesis of novel molecules incorporating these versatile spirocyclic frameworks.
References
- 1. mdpi.com [mdpi.com]
- 2. spiro[4.4]nonane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Spiro[4.5]decane [webbook.nist.gov]
- 5. spiro[4.5]decane [stenutz.eu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. prepchem.com [prepchem.com]
Screening for Cytotoxic Effects of Spiro Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro compounds, characterized by their unique three-dimensional structure centered around a shared carbon atom, have emerged as a promising class of scaffolds in medicinal chemistry. Their rigid conformation allows for precise spatial arrangement of functional groups, enhancing interaction with biological targets. This guide provides a comparative overview of the cytotoxic effects of various spiro derivatives against different cancer cell lines, based on available experimental data.
It is important to note that a comprehensive search of scientific literature did not yield specific studies on the cytotoxic effects of Spiro[3.5]nonan-1-OL derivatives. Therefore, this guide focuses on other classes of spiro compounds to provide a broader understanding of the anticancer potential within this molecular architecture.
Data on Cytotoxic Activities
The cytotoxic effects of several spiro derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The data presented below is collated from multiple studies and summarized for comparative analysis.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [1] |
| H69AR (Lung) | 3.16 ± 0.8 | [1] | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | [1] | ||
| Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindole | Compound 4 | Jurkat (T-cell leukemia) | 2 - 10 | [2][3] |
| K-562 (Myelogenous leukemia) | 2 - 10 | [2][3] | ||
| HeLa (Cervical) | 2 - 10 | [2][3] | ||
| Sk-mel-2 (Melanoma) | 2 - 10 | [2][3] | ||
| Compound 8 | Jurkat (T-cell leukemia) | 2 - 10 | [2][3] | |
| K-562 (Myelogenous leukemia) | 2 - 10 | [2][3] | ||
| HeLa (Cervical) | 2 - 10 | [2][3] | ||
| Sk-mel-2 (Melanoma) | 2 - 10 | [2][3] | ||
| Compound 18 | Jurkat (T-cell leukemia) | 2 - 10 | [2][3] | |
| K-562 (Myelogenous leukemia) | 2 - 10 | [2][3] | ||
| HeLa (Cervical) | 2 - 10 | [2][3] | ||
| Sk-mel-2 (Melanoma) | 2 - 10 | [2][3] | ||
| Cyclopropa[a]pyrrolizidine-oxindole | Compound 24 | Jurkat (T-cell leukemia) | 2 - 10 | [2][3] |
| K-562 (Myelogenous leukemia) | 2 - 10 | [2][3] | ||
| HeLa (Cervical) | 2 - 10 | [2][3] | ||
| Sk-mel-2 (Melanoma) | 2 - 10 | [2][3] | ||
| Spiro[cycloalkane-pyridazinone] | Not specified | HCT116 (Colon) | 52.81 (for compound 1c) | [4] |
| PC3 (Prostate) | 74.40 (for compound 1c) | [4] | ||
| HL60 (Promyelocytic leukemia) | 49.72 (for compound 1c) | [4] | ||
| SNB19 (Astrocytoma) | 101 (for compound 1c) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic effects of spiro compounds.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the spiro derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay:
Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity in viable cells.
-
Cell Seeding and Treatment: The initial steps are identical to the MTT assay.
-
XTT Reagent Addition: Following the treatment period, the XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C. In this assay, the tetrazolium salt is cleaved to a soluble formazan salt by viable cells.
-
Absorbance Measurement: The absorbance of the soluble formazan is measured directly at a specific wavelength (e.g., 450-500 nm) without a solubilization step.
-
Data Analysis: The IC50 is calculated in the same manner as the MTT assay.
Apoptosis and Cell Cycle Analysis
Flow Cytometry:
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and detect apoptosis.
-
Cell Preparation: Cells are treated with the spiro compounds, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: For cell cycle analysis, cells are fixed in cold 70% ethanol.
-
Staining:
-
Cell Cycle: Fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis: For apoptosis detection, unfixed cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like PI or 7-AAD. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer, and the data is processed using appropriate software to determine the percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of novel compounds.
References
Evaluation of Antimicrobial Properties of Spiro Compounds: A Comparative Guide
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered considerable attention in medicinal chemistry due to their potential to exhibit a wide range of biological activities, including antimicrobial effects. This guide provides a comparative overview of the antimicrobial properties of various spiro compound analogs, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this promising field.
Comparative Antimicrobial Activity of Spiro Analogs
The antimicrobial efficacy of different spiro-based compounds has been evaluated against a panel of clinically relevant bacteria. The data, summarized in the table below, highlights the potential of these scaffolds as a source of new antibacterial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial potency.
| Compound Class | Specific Analog | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Spiro-thiazolidine | Compound 36 | Staphylococcus aureus | 30 | - | [1] |
| Spiro-thiazolinone | Molecule 37 | Staphylococcus aureus | 24 ± 0.5 | - | [1] |
| Spiro-oxindole | Compound 55 | Staphylococcus aureus | 3.9 | - | [1] |
| Spiro-oxindole | Lead molecule 56 | Staphylococcus aureus | - | 39 | [1] |
| Spiro-indolinone | Analog 43 | Staphylococcus aureus | 4.9 | - | [1] |
| Spiro-indoline | Lead molecule 44 | Staphylococcus aureus | 2 | - | [1] |
| Spiro[indole-thiazolidine] | Compound 35 | Staphylococcus aureus | - | 19 | [1] |
| Spiro-4H-pyran | Derivative 5d | Staphylococcus aureus | Good | - | [2][3] |
| Spiro-4H-pyran | Derivative 5d | Streptococcus pyogenes | Good | - | [2][3] |
| Spiro-piperazine-thiazole | Compounds 91a–c | Staphylococcus aureus | 25 | 7.34–14.28 | [1] |
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation and comparison of the antimicrobial properties of novel compounds. The following section details a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.
- Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- Stock solutions of the spiro analogs are typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate to achieve a range of test concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
- Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the spiro analog at which no visible bacterial growth is observed.
Workflow and Signaling Pathway Visualizations
To better illustrate the process of antimicrobial drug discovery and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and antimicrobial evaluation of novel spiro compounds.
Caption: Hypothetical mechanism of action for a spiro analog inhibiting an essential bacterial enzyme.
The presented data and methodologies underscore the potential of spiro compounds as a valuable scaffold in the development of new antimicrobial agents. Further research into the synthesis of diverse analogs and comprehensive evaluation of their activity against a broader range of pathogens is warranted to fully explore their therapeutic potential.
References
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the antioxidant potential of spiro[3.5]nonan-1-ol compounds
A Comparative Guide to the Antioxidant Potential of Spiro Compounds
Introduction: Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities.[1][2] Their rigid yet three-dimensional nature makes them attractive scaffolds for drug discovery.[1] Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and diabetes, making the development of potent antioxidant drugs a critical area of research.[1][2] While a broad range of spirocyclic derivatives has been investigated for antioxidant properties, specific data on spiro[3.5]nonan-1-ol is limited in the currently available scientific literature. This guide, therefore, provides a comparative assessment of the antioxidant potential of various bioactive spiro compounds against common standards, summarizes key experimental protocols for this evaluation, and illustrates the underlying workflows and mechanisms.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of various spiro compounds has been evaluated using several standard assays. The results, typically expressed as IC50 values (the concentration required to inhibit 50% of the radical), are compared against well-known antioxidants. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Standard | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference Standard(s) | Source(s) |
| Spiro Compound C1 | 121.00 µM | 66.00 µM | Trolox, Butylated Hydroxyanisole | [1] |
| Spiro Compound C2 | 90.80 µM | 29.60 µM | Trolox, Butylated Hydroxyanisole | [1] |
| Spiro Compound C12 | 4.49 µM | 0.39 µM | Quercetin | [1] |
| Spiro Compound C13 | 18.65 µM | 0.86 µM | Quercetin | [1] |
| Spiro Compound C14 | 2.96 µg/mL | - | - | [1] |
| Spiro Compound C15 | 3.56 µg/mL | - | - | [1] |
| Kadsuphilol C (B1) | More potent than Vit. C & E | - | Vitamin C, Vitamin E | [1] |
| Vitamin C | 55.70 µM (Compared to C1/C2) | 25.20 µM (Compared to C1/C2) | - | [1] |
| Quercetin | 8.69 µM | 15.49 µM | - | [1] |
| Trolox | 78.30 µM (Compared to C1/C2) | 18.50 µM (Compared to C1/C2) | - | [1] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of antioxidant potential relies on standardized and reproducible experimental methods. The most common assays are the DPPH, ABTS, and FRAP assays.[1][2][3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[4]
Procedure:
-
Preparation of DPPH Solution: Prepare a working solution of DPPH (typically 0.1 mM or 0.2 mM) in a suitable solvent like methanol or ethanol.[5][6] The solution should be freshly prepared and protected from light.[6]
-
Reaction Setup: In a 96-well plate or test tubes, mix a small volume of the test compound (e.g., 20 µL) at various concentrations with a larger volume of the DPPH solution (e.g., 180 µL).[5][6]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[5][6]
-
Absorbance Measurement: Measure the absorbance of the solution at a characteristic wavelength, typically around 517 nm, using a spectrophotometer.[4][5] A blank containing only the solvent and DPPH is also measured.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4] The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[7]
Procedure:
-
Generation of ABTS•+: Prepare the ABTS radical cation by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[5][8] The mixture is incubated in the dark at room temperature for 12-16 hours.[9][10]
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[5][7]
-
Reaction Setup: Add a small volume of the test sample (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL) in a 96-well plate.[5]
-
Incubation: Allow the reaction to proceed for a short period (e.g., 6 minutes) in the dark.[5][10]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[5]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue-colored complex.[12]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an iron (III) chloride solution in a 10:1:1 ratio.[5][13]
-
Reaction Setup: In a 96-well plate, mix a small volume of the sample (e.g., 10-20 µL) with a large volume of the pre-warmed (37°C) FRAP reagent (e.g., 150-300 µL).[5][13]
-
Incubation: Incubate the mixture for a defined time (e.g., 6-30 minutes) at 37°C.[5][14]
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at a wavelength of 593 nm or 595 nm.[13][14]
-
Calculation: The FRAP value is determined by comparing the absorbance change of the sample to a standard curve prepared with a known concentration of Fe²⁺.[15]
Visualized Workflows and Mechanisms
To clarify the relationships between experimental stages and the fundamental mechanism of antioxidant action, the following diagrams are provided.
Caption: General experimental workflow for in-vitro antioxidant assays.
Caption: Mechanism of radical scavenging by an antioxidant compound.
References
- 1. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plant-stress.weebly.com [plant-stress.weebly.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 14. 2.13. FRAP (Ferric Reducing Antioxidant Power) Activity Assay [bio-protocol.org]
- 15. cellbiolabs.com [cellbiolabs.com]
Comparative Density Functional Theory (DFT) analysis of spiro[3.5]nonan-1-ol isomers
Spiro[3.5]nonan-1-ol possesses stereocenters that give rise to multiple isomers. A thorough DFT analysis is crucial for understanding the relative stabilities, conformational preferences, and spectroscopic properties of these isomers, which in turn can inform their potential applications in medicinal chemistry and materials science. This guide details the standard computational methodologies and data visualization techniques that would be employed in a rigorous comparative study.
Data Presentation: A Comparative Overview
A comparative DFT study would yield a wealth of quantitative data. For clarity and ease of comparison, this data should be summarized in structured tables. The following tables are illustrative examples of how such data would be presented.
Table 1: Relative Energies and Dipole Moments of this compound Isomers
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Isomer A | 0.00 | 1.75 |
| Isomer B | 1.25 | 1.98 |
| Isomer C | 2.50 | 2.10 |
| Isomer D | 3.75 | 1.85 |
| Note: The data presented is hypothetical and for illustrative purposes only. |
Table 2: Key Geometric Parameters of this compound Isomers
| Isomer | C1-O Bond Length (Å) | C1-C2-C3-C4 Dihedral Angle (°) |
| Isomer A | 1.425 | 15.2 |
| Isomer B | 1.428 | -14.8 |
| Isomer C | 1.426 | 25.5 |
| Isomer D | 1.429 | -25.1 |
| Note: The data presented is hypothetical and for illustrative purposes only. |
Table 3: Calculated Vibrational Frequencies for the O-H Stretch in this compound Isomers
| Isomer | O-H Stretching Frequency (cm⁻¹) |
| Isomer A | 3650 |
| Isomer B | 3645 |
| Isomer C | 3630 |
| Isomer D | 3625 |
| Note: The data presented is hypothetical and for illustrative purposes only. |
Experimental Protocols: Computational Methodology
A standard computational protocol for the comparative DFT analysis of this compound isomers would involve the following steps:
-
Initial Structure Generation: The 3D structures of all possible stereoisomers of this compound are generated. This includes consideration of the chirality at the C1 carbon and the spirocyclic center.
-
Conformational Search: A systematic conformational search is performed for each isomer to identify the lowest energy conformers. This is often carried out using a lower level of theory or molecular mechanics to reduce computational cost.
-
Geometry Optimization and Frequency Calculations: The most stable conformers of each isomer are then subjected to geometry optimization using a higher level of DFT. A popular and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p). Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a more robust theoretical method or a larger basis set.
-
Solvation Effects: To simulate a more realistic environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent.
-
Spectroscopic Property Prediction: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. UV-Vis and IR spectra can also be simulated from the results of the electronic structure and frequency calculations, respectively.
Mandatory Visualization
Visual representations are essential for understanding complex relationships and workflows in computational chemistry.
Caption: Workflow for a comparative DFT analysis of isomers.
Caption: Hypothetical signaling pathway modulated by a spiro compound.
A Comparative Guide to Structure Validation of Spiro[3.5]nonan-1-OL Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and functional materials, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex scaffolds such as Spiro[3.5]nonan-1-OL derivatives, where the spirocyclic center introduces unique conformational constraints that can significantly influence biological activity and material properties. While single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous structure elucidation, a multi-faceted approach employing various analytical techniques is often necessary for comprehensive validation.
This guide provides an objective comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound derivatives and related spirocyclic compounds. The information is based on established principles and data from a case study on fluorinated spiro heterocycles, which serve as a valuable proxy for understanding the application of these techniques to the target compounds.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive and high-resolution map of the atomic arrangement within a crystalline solid.[1][2] This technique is unparalleled in its ability to determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often a critical aspect of pharmacologically active molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful application of single-crystal XRD is critically dependent on the ability to grow high-quality single crystals of the compound of interest.
-
Crystallization: The purified this compound derivative is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques used to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
dot
Caption: Experimental workflow for X-ray crystallographic analysis.
Complementary Insights from Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution and can be used when single crystals are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. 1H and 13C NMR are fundamental for characterizing organic compounds, providing information about the chemical environment of each proton and carbon atom. For spirocyclic systems, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing through-bond correlations and confirming the rigid spiro framework.
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to assign the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the characteristic absorption bands for the hydroxyl (-OH) group and the C-O bond, as well as the vibrations of the cycloalkane rings, can be readily identified.
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an ATR (Attenuated Total Reflectance) accessory, or mixed with KBr and pressed into a pellet.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.[3][4][5] For spiro compounds, the fragmentation is often influenced by the stability of the resulting carbocations and radical ions, which can provide insights into the ring systems.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.
Comparative Analysis: A Case Study of Fluorinated Spiro Heterocycles
To illustrate the complementary nature of these techniques, we consider the characterization of two novel fluorinated spiro heterocycles: 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a ) and 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3b ).[6][7]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Unambiguous structure determination. | Requires high-quality single crystals, provides a static solid-state structure. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Provides detailed structural information in solution, does not require crystals. | Can be complex to interpret for large molecules, may not provide absolute stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups. | Quick and easy to perform, non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Fragmentation can be complex, may not distinguish between isomers. |
Quantitative Data Summary
| Parameter | Compound 3a | Compound 3b | Technique |
| Crystal System | Monoclinic | Monoclinic | X-ray Crystallography |
| Space Group | P2₁/c | P2₁/c | X-ray Crystallography |
| ¹H NMR (δ, ppm) | Phenyl-H: 7.2-7.4; CH: 4.5; N-CH₃: 3.2; CH₂: 2.8 | Phenyl-H: 7.6-7.8; CH: 4.6; N-CH₃: 3.3; CH₂: 2.9 | NMR Spectroscopy |
| ¹³C NMR (δ, ppm) | C=O: 168, 151; Phenyl-C: 116-164; Spiro-C: 70; CH: 40; N-CH₃: 28; CH₂: 45 | C=O: 167, 150; Phenyl-C: 125-132; CF₃: 124; Spiro-C: 71; CH: 41; N-CH₃: 29; CH₂: 46 | NMR Spectroscopy |
| FT-IR (ν, cm⁻¹) | C=O: 1680, 1720; C-F: 1220 | C=O: 1685, 1725; C-F (of CF₃): 1325, 1130 | FT-IR Spectroscopy |
| Molecular Ion (m/z) | [M]⁺ expected | [M]⁺ expected | Mass Spectrometry |
Note: Specific NMR and MS data for compounds 3a and 3b are representative and based on the cited literature. Detailed experimental values should be consulted from the original publication.
dot
Caption: Logical relationship of analytical techniques in structure validation.
Conclusion
For the unambiguous structure validation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and definitive technique. However, its reliance on the availability of high-quality single crystals necessitates the use of complementary spectroscopic methods. NMR spectroscopy provides essential information about the molecular framework in solution, while FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers structural clues through fragmentation analysis. A combined and integrated approach, leveraging the strengths of each technique, provides the most robust and comprehensive structural validation for these complex and potentially valuable spirocyclic compounds.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Spiro[3.5]nonan-1-ol for Researchers and Drug Development Professionals
This guide provides a comparative evaluation of a viable synthetic pathway to Spiro[3.5]nonan-1-ol, a spirocyclic alcohol of interest in medicinal chemistry and materials science. The presented route proceeds via the formation of the key intermediate, spiro[3.5]nonan-1-one, followed by its reduction.
Synthetic Pathways Overview
The synthesis of this compound can be strategically divided into two main stages: the construction of the spiro[3.5]nonane framework to yield the ketone precursor, and the subsequent reduction of the ketone to the target alcohol. This guide will focus on a promising pathway for the ketone synthesis: the Pinacol rearrangement.
Caption: Overview of the synthetic strategy to this compound.
Pathway 1: Pinacol Rearrangement and Subsequent Reduction
The pinacol rearrangement is a classic method for the conversion of a 1,2-diol to a carbonyl compound through an acid-catalyzed rearrangement.[1][2][3] This reaction is particularly useful for the synthesis of spirocycles via ring expansion.[1]
Step 1: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement
The initial step involves the synthesis of a vicinal diol (a pinacol) from a readily available starting material, cyclohexanone. This diol is then subjected to an acid-catalyzed rearrangement to yield the desired spiro[3.5]nonan-1-one.
Caption: Workflow for the synthesis of spiro[3.5]nonan-1-one.
Experimental Protocol (Proposed):
-
Formation of the Pinacol Precursor: To a solution of a suitable cyclopropanone equivalent, such as that generated in situ from 1-bromo-1-lithiocyclopropane, in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C), a solution of cyclohexanone in the same solvent is added dropwise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude 1-(1-hydroxycyclohexyl)cyclopropan-1-ol.
-
Pinacol Rearrangement: The crude diol is dissolved in a suitable solvent such as dichloromethane or toluene. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added. The mixture is stirred at room temperature or gently heated to facilitate the rearrangement. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude spiro[3.5]nonan-1-one is then purified by column chromatography or distillation.
Step 2: Reduction of Spiro[3.5]nonan-1-one to this compound
The final step is the reduction of the spirocyclic ketone to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4][5]
Caption: Experimental workflow for the reduction of spiro[3.5]nonan-1-one.
Experimental Protocol:
-
Spiro[3.5]nonan-1-one is dissolved in a protic solvent such as methanol or ethanol at room temperature.
-
Sodium borohydride (NaBH4) is added portion-wise to the stirred solution. The reaction is typically exothermic.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is then quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess borohydride.
-
The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation to afford the pure product.
Data Presentation
The following table summarizes the expected reagents, conditions, and typical yields for the described synthetic pathway. Note that the yield for the pinacol rearrangement is an estimate based on similar reported reactions, as a specific literature value for the unsubstituted system was not found.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Conditions | Typical Yield (%) |
| 1a | Pinacol Formation | Cyclohexanone | 1-bromo-1-lithiocyclopropane | THF | -78 °C to RT | 70-85 (estimated) |
| 1b | Pinacol Rearrangement | 1-(1-hydroxycyclohexyl)cyclopropan-1-ol | H2SO4 (cat.) | Toluene | RT to 50 °C | 60-80 (estimated) |
| 2 | Reduction | Spiro[3.5]nonan-1-one | NaBH4 | Methanol | 0 °C to RT | 90-98[4][5] |
Comparative Evaluation
| Feature | Pathway 1: Pinacol Rearrangement |
| Starting Materials | Readily available and relatively inexpensive (cyclohexanone). |
| Number of Steps | Two main synthetic steps to the target alcohol. |
| Scalability | The Grignard-type reaction and the reduction are generally scalable. The pinacol rearrangement can also be performed on a larger scale. |
| Reagent Cost & Availability | Reagents are generally common and affordable. |
| Environmental & Safety Considerations | Use of organolithium reagents requires anhydrous conditions and careful handling. Strong acids are corrosive. Sodium borohydride is flammable and reacts with water. |
| Stereoselectivity | The reduction of the ketone will produce a racemic mixture of the alcohol unless a chiral reducing agent is used. |
Conclusion
The synthetic route to this compound via a pinacol rearrangement of a cyclohexanone-derived diol, followed by a straightforward reduction, presents a viable and logical approach. The starting materials are accessible, and the reactions involved are well-established in organic synthesis. While a detailed, optimized procedure for the unsubstituted spiro[3.5]nonan-1-one synthesis via this specific route requires further experimental investigation to determine precise yields and optimal conditions, the principles are sound. The subsequent reduction of the ketone is a high-yielding and reliable transformation. This pathway offers a solid foundation for researchers and drug development professionals to access this valuable spirocyclic building block.
References
Structure-Activity Relationship Studies of the Spiro[3.5]nonan-1-OL Scaffold: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of specific Structure-Activity Relationship (SAR) studies focused on the Spiro[3.5]nonan-1-OL scaffold. While the broader class of spirocyclic compounds is gaining significant attention in medicinal chemistry for their unique three-dimensional structures and potential to improve pharmacological properties, dedicated research on the synthesis and biological evaluation of a series of this compound derivatives is not publicly available at this time.
Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3] Their rigid, three-dimensional nature can lead to a more precise interaction with biological targets compared to their linear or planar counterparts.[1][2] This has driven research into a variety of spirocyclic cores, with studies reporting on the synthesis and anticancer activity of diverse spiro compounds.[4][5][6]
Despite the growing interest in spirocycles, the this compound scaffold itself remains largely unexplored in the context of systematic SAR studies. Searches for derivatives of this specific scaffold as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or agents targeting the central nervous system (CNS) have not yielded any dedicated studies.[7] This indicates a significant gap in the current medicinal chemistry landscape and highlights a potential area for future research.
Alternative Spirocyclic Scaffolds with Established SAR Data
While specific data on the this compound scaffold is unavailable, SAR studies of other spirocyclic systems can provide valuable insights into the general principles governing their activity. Below are examples of alternative spirocyclic scaffolds for which SAR data and experimental protocols have been published.
Spiro-pyridazinone Derivatives
Recent studies have explored the synthesis of novel spiro[cycloalkane-pyridazinone] derivatives.[8] These compounds are of interest due to the favorable physicochemical properties often associated with pyridazinone-based structures, which can act as bioisosteres for aromatic rings.[8]
Table 1: Exemplary Data on Alternative Spirocyclic Scaffolds (Hypothetical Representation)
| Scaffold | Target | Key SAR Observation | IC50 Range (µM) | Reference |
| Spiro-oxindole | Anticancer (Various cell lines) | Substitution pattern on the indole ring significantly influences cytotoxicity. | 1.5 - 25 | [Fictional Reference] |
| Spiro-piperidine | CNS Receptor X | N-alkylation of the piperidine ring modulates receptor affinity and selectivity. | 0.1 - 5 | [Fictional Reference] |
| Spiro-benzopyran | Enzyme Y | The nature and position of substituents on the benzopyran ring are critical for inhibitory activity. | 0.5 - 10 | [Fictional Reference] |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific SAR data for the this compound scaffold is not available.
Experimental Protocols for Spirocycle Synthesis
The synthesis of spirocyclic compounds often involves multi-component reactions that allow for the efficient construction of complex three-dimensional structures.
General Synthetic Workflow for Spiro Compounds
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel spirocyclic compounds, which could be adapted for the future exploration of the this compound scaffold.
Caption: Generalized workflow for the synthesis and biological evaluation of spirocyclic compounds.
Conclusion and Future Directions
The this compound scaffold represents an underexplored area in medicinal chemistry. While the broader field of spirocyclic compounds is rich with examples of successful drug discovery efforts, the lack of specific SAR studies for this particular scaffold presents both a challenge and an opportunity. Future research efforts could focus on the following:
-
Development of synthetic routes to a diverse library of this compound derivatives.
-
Screening of these derivatives against a panel of biological targets to identify initial hits.
-
Systematic modification of hit compounds to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Such studies would not only fill a significant gap in the current literature but also potentially unlock new avenues for the development of novel therapeutics based on this promising spirocyclic core.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Spiro[3.5]nonan-1-OL
For Immediate Reference: Treat Spiro[3.5]nonan-1-OL as Hazardous Waste
Given the absence of a specific Safety Data Sheet (SDS), this compound must be handled and disposed of following standard protocols for hazardous chemical waste. This ensures the safety of laboratory personnel and compliance with environmental regulations. All chemical waste, unless explicitly determined to be non-hazardous by a qualified individual or safety data, should be managed as hazardous.
Quantitative Data Summary
As no specific SDS for this compound was identified, quantitative data regarding toxicity, environmental hazards, or specific disposal parameters are not available. The following table provides general information for this compound.
| Property | Value | Source |
| CAS Number | 60211-19-0 | CymitQuimica |
| Molecular Formula | C9H16O | CymitQuimica |
| Molecular Weight | 140.22 g/mol | CymitQuimica |
| Purity | Typically ≥97% | CymitQuimica |
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of laboratory chemicals with unknown or undocumented hazard profiles, such as this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless compatibility is confirmed. Incompatible chemicals can react violently.
-
Collect waste this compound in a designated, properly sealed, and compatible container. The container must be in good condition and made of a material that will not react with the chemical.
-
Solid waste, such as contaminated gloves, weighing paper, or absorbent pads, should be collected separately in a designated solid chemical waste container.
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "60211-19-0," and the approximate quantity.
-
Indicate the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.[1]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with all available information about the chemical.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guidance is based on general laboratory safety principles for handling chemicals of unknown hazard. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures. The absence of a specific Safety Data Sheet necessitates treating this compound with a high degree of caution.
References
Comprehensive Safety and Handling Guide for Spiro[3.5]nonan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety when handling Spiro[3.5]nonan-1-OL. The following table summarizes the recommended PPE.
| PPE Category | Item | Material/Type Specification | Purpose |
| Eye Protection | Safety Goggles | Indirectly vented, chemical splash goggles.[1][2][3][4][5] | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for handling alcohols.[6][7][8][9] A thickness of at least 0.28 mm (11 mil) is suggested. Always inspect gloves for integrity before use. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | A lab coat made from a cotton/polyester blend is suitable for general chemical work.[10][11] For tasks with a higher risk of splashes, a chemical-resistant lab coat made of materials like polyethylene or PVC is recommended.[12][13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors. |
| Foot Protection | Closed-toe shoes | Substantial leather or chemical-resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.
2.2. Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring emergency equipment (eyewash station, safety shower) is accessible.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[14] Do not eat, drink, or smoke in the laboratory.[14]
2.3. Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured against unauthorized access.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
3.1. Waste Segregation
-
Segregate waste containing this compound from other waste streams.
3.2. Waste Collection
-
Collect waste in a designated, labeled, and leak-proof container.
-
The container should be compatible with the chemical.
3.3. Disposal Method
-
Dispose of chemical waste through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. coopersafety.com [coopersafety.com]
- 2. creativesafetysupply.com [creativesafetysupply.com]
- 3. dixieems.com [dixieems.com]
- 4. firesupplydepot.com [firesupplydepot.com]
- 5. Honeywell SPS Community [sps-support.honeywell.com]
- 6. Chemical-Resistant Gloves | Seton [seton.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 10. westlab.com.au [westlab.com.au]
- 11. drinstruments.com [drinstruments.com]
- 12. Chemical Resistant Lab Coats | Fisher Scientific [fishersci.com]
- 13. Chemical Resistant FR Lab Coat [frsafety.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
